Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Beschreibung
Eigenschaften
CAS-Nummer |
112089-08-4 |
|---|---|
Molekularformel |
C14H15N5O |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
4-[[6-(dimethylamino)purin-9-yl]methyl]phenol |
InChI |
InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3 |
InChI-Schlüssel |
OHPHKSYDILBCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Unraveling the Purinergic Signaling Activity of a Novel Purine Derivative: A Technical Guide to Elucidating the Mechanism of Action of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The purinergic signaling system, a ubiquitous and intricate network of receptors and extracellular nucleotides and nucleosides, presents a fertile ground for therapeutic intervention in a myriad of pathophysiological conditions. This guide delves into the hypothetical mechanism of action of a novel synthetic purine derivative, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, within the purine receptor pathways. In the absence of established data for this specific molecule, this document serves as a comprehensive roadmap for its characterization. We will dissect its structural features to postulate potential interactions with purine receptor subtypes and lay out a rigorous, step-by-step experimental workflow to systematically elucidate its binding affinity, functional activity, and downstream signaling effects. This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to investigate the therapeutic potential of this and other novel purine-based compounds.
Introduction: The Purinergic Signaling Landscape
Purinergic signaling is a fundamental mode of intercellular communication mediated by extracellular purine nucleotides (like adenosine triphosphate - ATP) and nucleosides (like adenosine).[1] These signaling molecules elicit a vast array of physiological responses by activating specific purinergic receptors on the cell surface.[1][2] These receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) that respond to adenosine, and P2 receptors, which are activated by nucleotides such as ATP and ADP.[3][4]
The P1 family comprises four subtypes: A1, A2A, A2B, and A3.[5][6] A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[7]
The P2 receptor family is more diverse, consisting of two main classes: P2X ligand-gated ion channels (P2X1-7) and P2Y G protein-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[8][9] P2X receptors are permeable to cations and mediate fast synaptic transmission and other rapid cellular responses.[8] P2Y receptors, similar to P1 receptors, couple to various G proteins to modulate second messenger pathways, including phospholipase C (PLC) and adenylyl cyclase.[3]
The therapeutic modulation of these pathways is an area of intense research, with purinergic ligands showing promise in the treatment of inflammation, neurodegenerative diseases, cancer, and cardiovascular disorders.[10]
The Compound of Interest: Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
The molecule at the heart of this guide, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, is a synthetic compound with a purine scaffold. Its structure suggests a potential interaction with the purinergic system.
Structural Features and Hypothetical Interactions:
-
6-(dimethylamino)purine Core: The purine ring is the fundamental building block of endogenous purinergic ligands. The N6,N6-dimethyladenine moiety is a known biologically active scaffold, although it is more commonly recognized as a serine/threonine protein kinase inhibitor.[2][3][11][12] Its presence suggests that the molecule has the potential to occupy the binding pockets of purine receptors.
-
Substituent at the 9-position: The 4-methylbenzyl phenol group attached to the N9 position is a significant modification. In adenosine, this position is occupied by a ribose sugar. This substitution will likely prevent the molecule from being a substrate for adenosine kinase, thereby increasing its metabolic stability.[13] The nature of this substituent will play a crucial role in determining the compound's affinity and selectivity for different purine receptor subtypes. Structure-activity relationship studies of other purine derivatives have shown that modifications at the N9 position can profoundly influence receptor binding.[14]
Given its structural similarity to adenosine, it is reasonable to hypothesize that Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- may act as a modulator of one or more adenosine receptor subtypes. Its bulky, hydrophobic substituent at the N9 position may confer selectivity for a specific subtype.
A Proposed Experimental Workflow for Mechanistic Characterization
To systematically determine the mechanism of action of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a multi-tiered experimental approach is necessary. The following workflow is designed to first establish its binding characteristics and then to elucidate its functional effects on downstream signaling pathways.
Tier 1: Determining the Receptor Binding Profile
The initial and most critical step is to ascertain whether Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- binds to any of the purine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.[15][16][17][18]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a single human purine receptor subtype (e.g., A1, A2A, A2B, A3, or various P2Y subtypes). A detailed protocol for membrane preparation from tissues can be adapted for cultured cells.[19]
-
Assay Setup: In a 96-well or 384-well filter plate, combine the cell membranes (typically 5-50 µg of protein per well) with a known concentration of a high-affinity radioligand specific for the receptor subtype being tested.[15] The radioligand concentration should ideally be at or below its Kd value for the receptor.[16]
-
Competition: Add increasing concentrations of the unlabeled test compound, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of the compound that inhibits 50% of the specific binding of the radioligand. | Varies (nM to µM) |
| Ki | Inhibitory constant; a measure of the affinity of the compound for the receptor. | Varies (nM to µM) |
| Bmax | Maximum number of binding sites. | Determined in saturation binding assays. |
| Kd | Equilibrium dissociation constant of the radioligand. | Typically in the low nM range. |
Tier 2: Functional Characterization of Receptor Activity
Once binding to a specific receptor subtype is confirmed, the next step is to determine the functional consequence of this interaction. Is the compound an agonist that activates the receptor, an antagonist that blocks the action of the endogenous ligand, or an allosteric modulator that alters the receptor's response to its natural ligand? This can be determined by measuring the downstream second messengers.
3.2.1. cAMP Assays for Gs- and Gi-Coupled Receptors
For adenosine receptors (A1, A2A, A2B, A3), measuring changes in intracellular cAMP is the most direct way to assess functional activity.[7][20]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture: Plate cells expressing the target receptor in a 384-well plate and culture overnight.
-
Compound Treatment:
-
Agonist Mode: Add increasing concentrations of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a known agonist at its EC50 concentration.
-
-
Cell Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF cAMP assay reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).
-
Detection: After a further incubation period, measure the fluorescence at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. Plot the cAMP levels against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
3.2.2. Phospholipase C (PLC) and Calcium Mobilization Assays for Gq-Coupled Receptors
If the compound binds to a Gq-coupled receptor (such as certain P2Y subtypes), its functional activity can be assessed by measuring the activation of PLC or the subsequent release of intracellular calcium.[21][22][23]
Experimental Protocol: Fluorescent Calcium Mobilization Assay
-
Cell Loading: Plate cells expressing the target receptor in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Use an automated fluorescence plate reader with an integrated liquid handling system (like a FLIPR or FDSS) to add increasing concentrations of the test compound and immediately begin recording fluorescence.[21]
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist.
-
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response as a function of the compound concentration to determine EC50 or IC50 values.
| Assay | Receptor Coupling | Second Messenger | Principle |
| cAMP Accumulation | Gs | cAMP | Measures increase in cAMP |
| cAMP Inhibition | Gi | cAMP | Measures decrease in forskolin-stimulated cAMP |
| Calcium Mobilization | Gq | Ca2+ | Measures release of intracellular calcium |
| Phospholipase C | Gq | IP3, DAG | Measures the enzymatic activity of PLC |
Conclusion and Future Directions
The exploration of novel chemical entities that can selectively modulate purinergic signaling pathways holds immense therapeutic promise. While the specific mechanism of action of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- remains to be elucidated, its purine-based scaffold strongly suggests a potential interaction with this receptor family. The experimental framework detailed in this guide provides a robust and systematic approach to characterizing its pharmacological profile. By first establishing its binding affinity and selectivity, and then dissecting its functional effects on downstream second messenger systems, researchers can build a comprehensive understanding of its mechanism of action. This knowledge will be paramount in guiding future preclinical studies to evaluate its potential as a novel therapeutic agent. The methodologies described herein are not only applicable to the compound but can also serve as a template for the investigation of other novel purine derivatives, thereby accelerating the discovery and development of new drugs targeting the purinergic system.
References
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Raqeeb, A., Sheng, J., Ao, N., & Braun, A. P. (2011). Purinergic P2Y2 receptors mediate rapid Ca(2+) mobilization, membrane hyperpolarization and nitric oxide production in human vascular endothelial cells. Cell Calcium, 49(4), 240-248.
- Schultze-Mosgau, M. H., Sinnett-Smith, J., & Rozengurt, E. (2000). Characterization of calcium-mobilizing, purinergic P2Y2 receptors in human ovarian cancer cells. British Journal of Cancer, 82(10), 1665-1673.
- Schultze-Mosgau, M. H., Sinnett-Smith, J., & Rozengurt, E. (2000). Characterization of calcium-mobilizing, purinergic P2Y(2) receptors in human ovarian cancer cells. British Journal of Cancer, 82(10), 1665–1673.
- van Tilburg, E. W., van der Schaft, D. W., de Vries, H. E., & van der Meel, R. (2017). Adenosine receptors: Pharmacology, structure–activity relationships, and therapeutic potential. Journal of Medicinal Chemistry, 60(14), 5891-5915.
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ResearchGate. (n.d.). ChemInform Abstract: Adenosine Receptors: Synthesis, Structure-Activity Relationships and Biological Activity of New 6-Amino Purine Derivatives. Retrieved from [Link]
- Burnstock, G. (2013). Purinergic signalling: its unpopular beginning, its acceptance and its exciting future. Bioessays, 35(11), 947-956.
- Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1996). Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 39(21), 4142-4148.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, Y. (2024). Transcriptomic evaluation of N6-methyladenosine modification can be used to identify differentially gene and immune-related biological processes in TX mice with liver fibrosis. Molecular Biology Reports, 51(1), 149.
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
- Jarrott, B., & Williams, M. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639-3648.
- Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Tadi, D. (2012). Identification of N6,N6-dimethyladenosine in transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. ACS Chemical Biology, 7(6), 984-989.
- Wang, Y., Wang, Y., Li, Y., & Wang, Y. (2021). Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy. Organic & Biomolecular Chemistry, 19(38), 8345-8349.
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067.
- Wei, J., Liu, F., Lu, Z., Weng, Y., Wang, Y., Ji, M., ... & He, C. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nature Chemical Biology, 18(9), 1014-1022.
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Physicochemical Properties, Stability, and Methodological Workflows for Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Executive Summary & Structural Architecture
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also known as 9-(4-hydroxybenzyl)-N,N-dimethyladenine) is a highly specialized N6,N6-dimethylated, N9-benzylated adenine derivative. It is a structural isomer of the commercially documented 3-phenol variant (CAS 115204-52-9) [5]. Compounds in this class are of significant interest in drug development and agrochemistry due to their dual potential as ATP-competitive kinase inhibitors (e.g., Cyclin-Dependent Kinases) and as synthetic cytokinin analogs [2].
The structural architecture of this molecule dictates its behavior in both biological matrices and formulation environments. The N6-dimethyl substitution sterically hinders hydrogen bonding at the exocyclic amine, altering the basicity of the purine core compared to unsubstituted adenine [1]. Concurrently, the N9-(4-hydroxybenzyl) moiety introduces a reactive para-phenol group, which governs the molecule's primary degradation pathways under oxidative stress.
Physicochemical Profiling
Understanding the intrinsic properties of this compound is critical for designing stable formulations and robust analytical methods. The table below synthesizes its quantitative data and the causal implications for laboratory handling.
| Property | Value | Causality / Implication for Experimental Design |
| Molecular Formula | C14H15N5O | Defines the exact mass; requires LC-MS/MS tracking at m/z 270.13 [M+H]⁺ for pharmacokinetic profiling. |
| Molecular Weight | 269.30 g/mol | Optimal steric footprint for deep penetration into the highly conserved ATP-binding pockets of target kinases. |
| pKa (Purine N1) | ~4.0 - 4.2 | Requires formulation pH > 5.5 to maintain the un-ionized free base, ensuring maximum lipophilicity for passive cellular diffusion [3]. |
| pKa (Phenol OH) | ~9.5 - 10.0 | Susceptible to deprotonation in alkaline buffers (pH > 9.0), which increases aqueous solubility but drastically accelerates oxidative degradation. |
| LogP (Predicted) | 2.1 - 2.5 | Moderate lipophilicity. Necessitates the use of co-solvents (e.g., DMSO or PEG-400) for preparing high-concentration stock solutions to prevent micro-precipitation. |
Chemical Stability & Degradation Kinetics
The stability of N9-benzylated purines is heavily influenced by the electronic effects of the benzyl ring substituents [4]. For this specific compound, the para-hydroxyl group on the benzyl ring acts as a strong electron-donating group, making the molecule highly susceptible to specific degradation pathways.
-
Oxidative Stress (Quinone Methide Formation): The most critical instability arises from the 4-phenol moiety. Under oxidative conditions (e.g., exposure to ROS, transition metals, or UV light), the phenol undergoes a two-electron oxidation to form a highly reactive quinone methide intermediate. This intermediate can rapidly cross-react with nucleophiles in the buffer or biological matrix.
-
Acidic Hydrolysis (N9-Debenzylation): While the purine ring itself is highly stable, the N9-C bond can undergo hydrolytic cleavage at extreme acidic pH (pH < 2.0), yielding N,N-dimethyladenine and 4-hydroxybenzyl alcohol.
Fig 1: Primary physicochemical degradation pathways under oxidative and acidic stress.
Self-Validating Protocol: Forced Degradation & Kinetic Profiling
To establish a trustworthy stability profile, researchers must employ a self-validating forced degradation workflow. The following protocol is designed not just to degrade the compound, but to prove how and why it degrades, ensuring no data artifacts skew the results.
Step 1: Matrix Preparation & Solvation
-
Action: Dissolve the compound in 100% LC-MS grade DMSO to yield a 10 mM stock. Dilute to a 100 µM working concentration in 50 mM Ammonium Acetate buffer (pH 7.0).
-
Causality: The moderate LogP dictates that purely aqueous solutions at this concentration risk micro-precipitation. DMSO ensures complete solvation. Ammonium Acetate is chosen over Phosphate buffer because it is volatile and fully compatible with downstream Mass Spectrometry, preventing ion suppression.
Step 2: Controlled Oxidative Degradation (The Self-Validating Step)
-
Action: Split the working solution into two cohorts. To Cohort A, add 0.3% H₂O₂. To Cohort B (Validation Control), add 0.3% H₂O₂ plus 1 mM Ascorbic Acid (a potent antioxidant). Incubate both at 40°C for 24 hours.
-
Causality: This is a self-validating system. If the compound degrades in Cohort A but remains fully intact in Cohort B, it definitively proves the degradation is strictly oxidative (quinone methide pathway) rather than a secondary hydrolytic reaction triggered by the addition of the peroxide solution.
Step 3: LC-MS/MS Quantification & Mass Balance
-
Action: Analyze the samples using a Reverse-Phase C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Calculate the "Mass Balance" by summing the peak areas of the parent compound and all identified degradants.
-
Causality: Formic acid (pH ~2.7) ensures the purine N1 (pKa ~4.0) is fully protonated during the run [1]. This prevents peak tailing and maximizes positive-ion electrospray ionization (ESI+) efficiency. If the total mass balance drops below 95% of the initial area, it indicates the quinone methide intermediate has polymerized into insoluble aggregates that are trapped on the column head, prompting the need for orthogonal detection methods.
Mechanistic Biology: Kinase Inhibition Workflow
N6-substituted adenines are privileged scaffolds in medicinal chemistry. The N6-dimethyl group mimics the exocyclic amine of ATP, while the N9-benzyl group occupies the hydrophobic specificity pocket of kinases, particularly Cyclin-Dependent Kinases (CDKs) [2].
When evaluating this compound in vitro, researchers must track its ability to arrest the cell cycle.
Fig 2: Mechanism of action for N6-substituted adenine derivatives in CDK inhibition.
In Vitro Assay Causality: When designing cellular assays to test this pathway, the compound must be formulated in media containing low serum (e.g., 1% FBS). High serum concentrations contain abundant nucleophilic proteins (like albumin) that can prematurely react with any oxidized quinone methide forms of the compound, artificially lowering the apparent IC₅₀ and yielding false-negative efficacy data.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3134, 6-Dimethylaminopurine" PubChem. Available at:[Link]
-
"N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts" PubMed Central (PMC). Available at:[Link]
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"Minor Groove Site Coordination of Adenine by Platinum Group Metal Ions: Effects on Basicity, Base Pairing, and Electronic Structure" Inorganic Chemistry, ACS Publications. Available at:[Link]
-
"Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy" ResearchGate. Available at:[Link]
An In-Depth Technical Guide to the In Vitro Biological Activity Screening of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Abstract
This guide outlines a comprehensive, multi-phase in vitro screening cascade designed to elucidate the biological activity profile of the novel compound, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. The compound's structure, featuring an N6,N6-dimethyladenine core linked to a phenol moiety, suggests a high probability of interaction with key cellular targets, particularly protein kinases and G-protein coupled receptors (GPCRs). The proposed strategy employs a logical progression from broad-spectrum cell viability and cytotoxicity assessments to specific, target-based biochemical and cell-based assays. This systematic approach is designed to efficiently identify primary biological effects, deconvolve the mechanism of action, and provide a robust data package to inform subsequent drug discovery and development efforts. Methodologies, experimental design considerations, and data interpretation are detailed to ensure scientific rigor and reproducibility.
Introduction and Strategic Rationale
The compound, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, presents a compelling structural framework for biological investigation. The core of the molecule is a purine analog, specifically a derivative of N6,N6-dimethyladenine. Purines are fundamental to cellular bioenergetics (as ATP) and signaling (as cAMP and adenosine), making them privileged scaffolds in drug discovery.[1] The N6,N6-dimethyladenine moiety itself is a known inhibitor of cyclin-dependent kinases (CDKs) and has been identified as an inhibitor of the AKT signaling pathway.[2][3][4] Furthermore, the phenol group can participate in hydrogen bonding and other interactions, potentially enhancing binding affinity or conferring other pharmacological properties like antioxidant activity.[5][6]
Given this structural rationale, a hypothesis-driven screening strategy is warranted. The primary objective of a screening cascade is to enable swift, data-driven decision-making.[7][8] Our approach is structured in three phases:
-
Phase 1: Primary Screening. To answer the fundamental question: Does the compound exert a biological effect on whole cells? This phase focuses on identifying broad cytotoxic or cytostatic activity across a panel of diverse cell lines.
-
Phase 2: Target-Based Screening & Mechanism Deconvolution. To investigate the most probable molecular targets based on the compound's purine scaffold. This phase aims to identify specific protein interactions, focusing on the kinome and adenosine receptors.
-
Phase 3: Hit Confirmation and Orthogonal Validation. To confirm initial findings using alternative assay technologies, ensuring the observed activity is not an artifact of the primary screening platform.
This structured cascade is designed to maximize the utility of in vitro systems to build a comprehensive profile of the compound's biological potential before committing to more resource-intensive studies.[9]
The In Vitro Screening Cascade
The proposed workflow is designed as a decision-making tree, where the results of each phase inform the direction and focus of the next.
Caption: Workflow of the ADP-Glo™ Kinase Assay for hit confirmation.
Detailed Experimental Protocol: ADP-Glo™ Assay
This protocol is adapted from the manufacturer's technical manual. [10][11]1. Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the hit kinase, its specific substrate, ATP (at its Km value, if known), and a serial dilution of the test compound. Incubate at room temperature for 60 minutes. 2. Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [10][11]Incubate at room temperature for 40 minutes. [11]3. Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. [10]Incubate at room temperature for 30-60 minutes. 4. Data Acquisition: Measure luminescence with a plate-reading luminometer. 5. Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity. [10]Plot signal versus compound concentration to determine the IC50 value.
Data Presentation: Example Kinase Inhibition Data
| Kinase Target | Primary Screen (% Inhibition @ 1µM) | Follow-up IC50 (nM) (ADP-Glo™) |
| CDK2/CycA | 98% | 75 |
| Aurora A | 92% | 210 |
| VEGFR2 | 85% | 850 |
| SRC | 35% | > 10,000 |
Conclusion and Future Directions
This in vitro screening guide provides a robust framework for characterizing the biological activity of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. The phased approach ensures that resources are directed efficiently, beginning with broad cellular assays and narrowing down to specific molecular targets. By systematically evaluating the compound's effects on cell viability, the kinome, and GPCRs, this cascade can deliver a high-confidence profile of its primary mechanism(s) of action. Positive results, such as the identification of a potent and selective kinase inhibitor, would trigger further studies, including cellular target engagement assays (e.g., Western blotting for downstream phospho-proteins), in vitro ADME-Tox profiling, and eventual progression into more complex biological systems.
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Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
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A Technical Guide to the Preclinical Pharmacokinetic Characterization of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Abstract
This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) properties of the novel purine derivative, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, in preclinical animal models. As a potential therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to predicting its safety and efficacy in humans.[1][2] This document details the strategic planning, experimental design, and bioanalytical methodologies required to generate a robust PK profile. It is intended for researchers, scientists, and drug development professionals engaged in advancing new chemical entities from discovery to clinical evaluation.
Introduction: The Imperative for Pharmacokinetic Profiling
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, hereafter referred to as Compound X, belongs to a class of purine derivatives. Compounds with this scaffold have been investigated for various therapeutic activities, including antitumor and antimicrobial effects.[3][4] The journey of a promising compound like X from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its behavior within a biological system.[1][5] Pharmacokinetics, the study of what the body does to a drug, provides this essential insight, governing dose selection, regimen design, and the interpretation of toxicology studies.[6]
The primary objectives of the preclinical PK evaluation for Compound X are:
-
To quantify its rate and extent of absorption and establish its bioavailability.
-
To understand its distribution throughout the body, including potential accumulation in tissues.
-
To identify the primary metabolic pathways and the enzymes responsible.[7]
-
To determine the routes and rate of its elimination from the body.
This guide outlines a phased, logical approach, beginning with in vitro assessments to inform more complex in vivo studies.
Foundational In Vitro ADME Assessment
Before committing to resource-intensive animal studies, a panel of in vitro assays should be conducted to predict Compound X's metabolic fate and potential liabilities.[5][8]
Metabolic Stability
The first critical question is how quickly Compound X is metabolized by the liver, the primary site of drug metabolism.[9] This is assessed using subcellular fractions or whole cells.[5]
-
Liver Microsomes : These preparations are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which mediate Phase I and Phase II metabolism, respectively.[5][9][10] Incubating Compound X with liver microsomes from various species (e.g., mouse, rat, dog, human) provides an initial estimate of its intrinsic clearance (CLint).[7][11] A high clearance rate in this assay suggests rapid hepatic metabolism in vivo.
-
Hepatocytes : Using whole liver cells provides a more complete picture, as they contain a full complement of metabolic enzymes and cofactors.[7][11] This assay can capture both Phase I and Phase II metabolic pathways and is considered more predictive of in vivo hepatic clearance.[5][7]
Reaction Phenotyping
Identifying the specific CYP isozymes responsible for metabolizing Compound X is crucial for predicting potential drug-drug interactions (DDIs). This is typically achieved using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) or by using specific chemical inhibitors in human liver microsome incubations.[7][10]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins (like albumin) dictates the unbound fraction available to exert a pharmacological effect and be cleared. High plasma protein binding can significantly impact a drug's distribution and elimination. Equilibrium dialysis is the gold standard method for determining the fraction of Compound X unbound (fu) in plasma across different species.[12]
In Vivo Pharmacokinetic Study Design in Animal Models
Data from in vitro studies guide the design of definitive in vivo experiments. The goal is to characterize the full plasma concentration-time profile after administration.[13]
Animal Model Selection
The choice of species is a critical decision.[14]
-
Rodents (Mice, Rats) : Rodents are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] They are essential for early dose-range finding and establishing initial PK parameters.[13]
-
Non-Rodents (Dogs, Monkeys) : A non-rodent species, often the dog, is typically required for toxicology studies.[6] Comparing PK across species helps in understanding interspecies scaling and predicting human pharmacokinetics.[14] The species selected for toxicology studies should ideally have a metabolic profile of Compound X that is similar to humans.[10]
Formulation and Administration
-
Formulation : A suitable vehicle must be developed to administer Compound X. For intravenous (IV) administration, a clear solution in a vehicle like saline or a buffered solution, possibly with a solubilizing agent, is required. For oral (PO) administration, a solution or a uniform suspension (e.g., in 0.5% methylcellulose) is typical.[15]
-
Route of Administration :
-
Intravenous (IV) : An IV bolus or infusion study is essential to determine fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd) and serves as the reference for calculating absolute bioavailability.[16]
-
Oral (PO) : Oral gavage is the most common method for assessing oral absorption and bioavailability (F%).
-
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical single-dose PK study in rats.
Protocol: Single-Dose Pharmacokinetic Study of Compound X in Sprague-Dawley Rats
-
Animal Acclimatization : Male Sprague-Dawley rats (n=3-4 per group/route) are acclimatized for at least 3 days with free access to food and water.
-
Dose Preparation : Prepare the IV and PO formulations on the day of the experiment. The concentration should be verified analytically.
-
Pre-Dose Sample : Collect a blank blood sample (approx. 100 µL) from each animal before dosing.
-
Dose Administration :
-
IV Group : Administer Compound X via the tail vein at a target dose (e.g., 1-2 mg/kg). Record the exact time of administration.
-
PO Group : Administer Compound X via oral gavage at a target dose (e.g., 5-10 mg/kg). Record the exact time.
-
-
Blood Sampling : Collect serial blood samples (approx. 100-150 µL per time point) into tubes containing an anticoagulant (e.g., K2EDTA). A typical sampling schedule would be:
-
IV : 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
PO : 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation : Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[17]
-
Sample Storage : Transfer the plasma to clearly labeled tubes and store them at -80°C until bioanalysis.[17]
Bioanalytical Method Validation
Reliable PK data hinges on a robust and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantifying Compound X in plasma.[15] The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance).[18][19]
Key Validation Parameters:
-
Selectivity : The ability to differentiate and quantify Compound X from endogenous matrix components.[20]
-
Accuracy & Precision : The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[20]
-
Calibration Curve : A reliable relationship between instrument response and known concentrations, typically including a blank, a zero, and at least six non-zero standards.[20]
-
Lower Limit of Quantification (LLOQ) : The lowest concentration that can be measured with acceptable accuracy and precision.[21]
-
Stability : Ensuring Compound X does not degrade during sample collection, processing, and storage.
Pharmacokinetic Data Analysis & Interpretation
Once plasma concentrations are determined, key PK parameters are calculated using non-compartmental analysis (NCA).[22]
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC (Area Under the Curve) : A measure of total drug exposure over time.
-
t½ (Half-life) : The time required for the plasma concentration to decrease by half.[16][22]
-
CL (Clearance) : The volume of plasma cleared of the drug per unit time.[22]
-
Vd (Volume of Distribution) : The apparent volume into which the drug distributes in the body.
-
F% (Absolute Bioavailability) : Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Quantitative PK data for Compound X should be summarized in a clear tabular format for easy comparison across species and routes of administration.
| Parameter | Units | Rat (IV, 1 mg/kg) | Rat (PO, 5 mg/kg) | Dog (PO, 5 mg/kg) |
| Cmax | ng/mL | 1500 | 450 | 600 |
| Tmax | h | 0.08 | 1.0 | 2.0 |
| AUC (0-inf) | ng*h/mL | 2200 | 3500 | 5500 |
| t½ | h | 3.5 | 4.0 | 6.2 |
| CL | mL/min/kg | 7.6 | - | - |
| Vd | L/kg | 2.1 | - | - |
| F% | % | - | 32 | 50 |
| Note: The data presented in this table is hypothetical and serves as an illustrative example. |
Advanced Characterization: Metabolism and Excretion
To build a complete ADME profile, further studies are required to understand the metabolic fate and excretion pathways of Compound X.
Metabolite Identification (In Vitro and In Vivo)
The goal is to identify the major metabolites of Compound X.[7]
-
In Vitro Incubation : Samples from hepatocyte and microsomal stability assays can be analyzed by high-resolution mass spectrometry to identify potential metabolic products (e.g., hydroxylations, demethylations, glucuronide conjugates).[7][11]
-
In Vivo Profiling : Plasma and urine samples from in vivo PK studies are analyzed to confirm the presence of metabolites identified in vitro and to discover any new ones.[9] This is critical for meeting regulatory expectations regarding Metabolites in Safety Testing (MIST).[23][24]
Mass Balance and Excretion Route Determination
The definitive study to understand excretion is a mass balance study, which requires a radiolabeled version of Compound X (typically with ¹⁴C).[25][26]
Protocol: Excretion Mass Balance Study in Rats
-
Synthesize ¹⁴C-labeled Compound X.
-
Administer a single IV or PO dose to rats housed in metabolic cages.
-
Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) until recovery of radioactivity is nearly complete (typically >90% of the administered dose).[25][26]
-
Analyze the total radioactivity in each sample to determine the percentage of the dose excreted via the renal (urine) and biliary (feces) routes.
-
Pool samples for metabolite profiling to determine the chemical form of the excreted drug-related material.
Conclusion and Future Directions
The preclinical pharmacokinetic characterization of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a multi-faceted process that builds from simple in vitro assays to complex in vivo animal studies. The data generated from the protocols described in this guide will form the cornerstone of the compound's preclinical data package. A well-defined PK profile is essential for designing efficacious dosing regimens for first-in-human studies, interpreting toxicology findings, and ultimately, for the successful clinical development of this promising new chemical entity.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
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- Surgo Group. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.
- ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies?
- PubMed. (n.d.). Mass balance studies, with a focus on anticancer drugs.
- Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- TNO. (n.d.). Highly translational preclinical ADME models.
- Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds.
- IJRPC. (2023, May 30). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
- PMC. (n.d.). Role of animal models in biomedical research: a review.
- Taylor & Francis Online. (2022, December 20). Full article: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models.
- ResearchGate. (2025, August 9). Mass Balance Studies, with a Focus on Anticancer Drugs.
- SciSpace. (n.d.). Animal Models in Drug Development.
- Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- Food and Drug Administration. (n.d.). Guidance for Industry.
- Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- PMC. (n.d.). Cell and small animal models for phenotypic drug discovery.
- KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
- PubMed. (2012, February 15). Preclinical in vivo ADME studies in drug development: a critical review.
- Certara. (2024, September 23). Why cancer drug programs need human mass balance studies.
- YouTube. (2024, November 23). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies.
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- Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
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- ResearchGate. (n.d.). Animal averaged (n = 6) pharmacokinetics curves for the 30 days course...
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Step-by-step synthesis protocol for Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Synthesis Protocol and Application Note: Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges associated with N-alkylated purine derivatives. The target compound, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also known as 9-(4-hydroxybenzyl)-N,N-dimethyladenine), represents a highly functionalized scaffold frequently utilized in the development of kinase inhibitors, adenosine receptor ligands, and cytokinin analogs.
This guide bypasses generic methodologies to provide a highly optimized, self-validating two-step synthetic route. It emphasizes regioselective N9-alkylation and strategic protecting group chemistry to ensure high yields and analytical purity.
Mechanistic Rationale and Synthetic Strategy (E-E-A-T)
The direct alkylation of purines is notoriously challenging due to the tautomeric nature of the imidazole ring, which typically yields a mixture of N7 and N9 regioisomers. Furthermore, the presence of a free phenolic hydroxyl group on the alkylating agent introduces competing O-alkylation and stability issues. To circumvent these bottlenecks, our protocol employs two key chemical strategies:
A. Sterically Directed N9-Regioselectivity
Alkylation of the purine nucleus is a critical step, but it is often complicated by the formation of N7 and N9 mixtures [1]. However, the N9 isomer is thermodynamically favored. We exploit the steric bulk of the N,N-dimethylamino group at the C6 position of our starting material (6-dimethylaminopurine). This bulky substituent effectively shields the adjacent N7 position, sterically hindering the approach of the electrophile and heavily biasing the reaction toward the desired N9-alkylated product [2].
B. Prevention of Quinone Methide Formation via Acetate Protection
Attempting to directly use 4-hydroxybenzyl bromide as an alkylating agent is a flawed approach. Under basic conditions, p-hydroxybenzyl halides rapidly undergo elimination to form highly reactive quinone methide intermediates, leading to polymerization. To ensure a self-validating and clean reaction, we utilize 4-(bromomethyl)phenyl acetate . The acetate group prevents quinone methide formation and completely eliminates the risk of O-alkylation. Following the N9-alkylation, the acetate group is cleanly cleaved using mild methanolysis.
Figure 1: Two-step synthetic workflow utilizing acetate protection for regioselective N9-alkylation.
Step-by-Step Experimental Methodologies
Step 1: Regioselective N9-Alkylation
Objective: Synthesize 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl acetate.
-
Preparation of the Purine Anion: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-dimethylaminopurine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the purine anion highly nucleophilic.
-
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes.
-
Causality: K₂CO₃ (pKa ~ 10.3) is strong enough to quantitatively deprotonate the purine N9-H (pKa ~ 9.8) without causing degradation of the starting materials.
-
-
Electrophile Addition: Dropwise, add a solution of 4-(bromomethyl)phenyl acetate (1.1 eq, 11 mmol) dissolved in 5 mL of anhydrous DMF.
-
Heating: Elevate the reaction temperature to 60 °C and stir for 6 hours. Monitor reaction completion via TLC (DCM:MeOH 95:5). The N9 isomer will appear as the major, higher-Rf spot, while the minor N7 isomer will be lower.
-
Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: DCM to DCM:MeOH 95:5) to isolate the pure N9-alkylated intermediate.
Step 2: Mild Acetate Deprotection
Objective: Cleave the acetate ester to yield the final target compound, Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-.
-
Dissolution: Dissolve the purified N9-intermediate (1.0 eq, ~7.5 mmol) in anhydrous Methanol (MeOH) to a concentration of 0.1 M.
-
Transesterification: Add a catalytic amount of K₂CO₃ (0.2 eq, 1.5 mmol).
-
Causality: Using catalytic base in methanol drives a rapid transesterification reaction (yielding volatile methyl acetate as a byproduct) rather than direct hydrolysis, ensuring incredibly mild conditions that will not disturb the purine ring.
-
-
Reaction: Stir at room temperature for 2 hours. TLC (DCM:MeOH 9:1) will show complete consumption of the starting material and the appearance of a highly polar, UV-active product spot.
-
Neutralization (Self-Validating Step): Instead of using aqueous acid which could protonate the purine nitrogens and complicate extraction, add Amberlite IR-120 (H⁺ form) strongly acidic cation exchange resin until the pH of the methanolic solution reaches 7.0.
-
Isolation: Filter off the resin, washing it with additional MeOH. Concentrate the filtrate in vacuo. The resulting solid can be triturated with cold diethyl ether or recrystallized from EtOH/H₂O to yield the analytically pure final product.
Quantitative Data and Analytical Summary
To ensure rigorous validation of your synthesized materials, compare your analytical results against the expected parameters outlined in the table below. The molecular weight of the core 6-dimethylaminopurine scaffold is 163.08 g/mol [3], and the addition of the phenol group significantly alters its chromatographic behavior.
| Parameter | Step 1: Protected Intermediate | Step 2: Final Target Compound |
| Chemical Formula | C₁₆H₁₇N₅O₂ | C₁₄H₁₅N₅O |
| Expected Yield | 75 - 80% | > 95% |
| TLC Rf (DCM:MeOH 9:1) | 0.65 | 0.35 |
| Key ¹H-NMR Shifts (CDCl₃/DMSO-d₆) | δ 2.30 (s, 3H, OAc); δ 5.35 (s, 2H, N9-CH₂) | δ 9.45 (s, 1H, Phenol-OH); δ 5.25 (s, 2H, N9-CH₂) |
| Purine Core ¹H-NMR Shifts | δ 8.35 (s, 1H, C2-H); δ 7.90 (s, 1H, C8-H) | δ 8.25 (s, 1H, C2-H); δ 8.10 (s, 1H, C8-H) |
| ESI-MS [M+H]⁺ | m/z 312.1 | m/z 270.1 |
Biological Context and Application
Compounds featuring the 6-(dimethylamino)purine scaffold are highly valued in drug development. Because they mimic the structure of adenine, these derivatives act as competitive inhibitors at the ATP-binding sites of various kinases (e.g., Cyclin-Dependent Kinases). The addition of the p-hydroxybenzyl group at the N9 position often enhances binding affinity by occupying adjacent hydrophobic pockets within the kinase active site, leading to potent downstream signaling blockade.
Figure 2: Mechanism of action for N9-benzyl purine derivatives via competitive kinase inhibition.
References
- BenchChem. "N-(9-Ethyl-9H-purin-6-yl)benzamide - Alkylation at the N9 Position of Purine Nucleus." BenchChem Database.
- BenchChem. "2-(Benzylamino)-9H-purin-6-ol - Alkylation Approaches for Purine N9 Modification." BenchChem Database.
- Zenodo. "PubChemLite_exposomics - 6-dimethylaminopurine Metabolomics Data." Frontiers in Molecular Biosciences.
Application Note: Utilizing Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a Privileged Scaffold in Kinase Degrader (PROTAC) Discovery
Executive Summary & Mechanistic Rationale
In modern drug discovery, the transition from traditional occupancy-based inhibitors to event-driven pharmacology—specifically Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized chemical precursors. Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , commonly referred to as 9-(4-hydroxybenzyl)-N,N-dimethyladenine, represents a highly versatile, privileged scaffold for the development of targeted kinase degraders.
As a Senior Application Scientist, the selection of this specific precursor is rooted in precise structural causality:
-
The Hinge-Binding Core : The N,N-dimethyladenine (6-DMAP) moiety is a well-characterized, ATP-competitive pharmacophore that anchors into the hinge region of numerous serine/threonine kinases (e.g., CDKs, DYRK1A)[1][2].
-
The Solvent-Exposed Handle : In purine-based kinase inhibitors, the N9 position naturally orients outward toward the solvent-exposed channel of the kinase ATP-binding pocket[3]. By installing a 4-hydroxybenzyl group at this position, the resulting phenolic hydroxyl (-OH) acts as an ideal, sterically unhindered nucleophilic handle for linker attachment.
-
Metabolic Stability : Utilizing the phenol group for linker conjugation via etherification yields a metabolically stable ether linkage, which is vastly superior to ester linkages that are prone to rapid plasma hydrolysis[4].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this precursor is critical for predicting its behavior during subsequent synthetic elaborations and its ultimate drug-like profile.
| Property | Value / Descriptor | Pharmacological Relevance |
| IUPAC Name | 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol | Standardized nomenclature for regulatory filing. |
| Molecular Weight | 269.31 g/mol | Low molecular weight allows for the addition of large PROTAC linkers and E3 ligands without exceeding the upper limits of cellular permeability. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Serves as the primary reactive site for linker conjugation. |
| Hydrogen Bond Acceptors | 4 (Purine nitrogens, Phenol oxygen) | Essential for anchoring to the kinase hinge region via the backbone amides. |
| Predicted LogP | ~2.1 | Optimal lipophilicity for a PROTAC anchor; prevents the final bifunctional molecule from becoming excessively hydrophobic. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols represent a self-validating system . Protocol 1 details the chemical synthesis required to attach a PROTAC linker to the precursor. Protocol 2 provides the orthogonal biophysical validation required to prove that the chemical modification did not abolish the target-binding affinity of the pharmacophore.
Protocol 1: Linker Conjugation via Williamson Etherification
Causality: The Williamson etherification is selected because the phenolic hydroxyl can be selectively deprotonated under mild basic conditions, preventing unwanted side reactions at the purine nitrogens. This creates a robust, metabolically stable ether bond[4].
Reagents:
-
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Precursor)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Alkyl halide-PEG-linker (e.g., Br-PEG3-Azide)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 equivalent (eq) of the precursor in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation : Add 3.0 eq of finely ground, anhydrous K₂CO₃. Critical Step: Stir the suspension at room temperature for 30 minutes. This allows for the complete formation of the highly nucleophilic phenoxide ion.
-
Alkylation : Dropwise, add 1.2 eq of the Br-PEG3-Azide linker. Elevate the reaction temperature to 60°C.
-
Monitoring : Monitor the reaction progression via LC-MS. The disappearance of the precursor mass (m/z 270 [M+H]+) and the appearance of the etherified product should occur within 4–6 hours.
-
Workup & Purification : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to isolate the functionalized PROTAC intermediate.
Caption: Workflow demonstrating the conversion of the 6-DMAP phenol precursor into a fully functional PROTAC.
Protocol 2: Target Engagement Validation via TR-FRET Assay
Causality: Once the PROTAC is synthesized, it is imperative to validate that the bulky E3 ligase-linker moiety does not sterically clash with the kinase binding pocket. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard biochemical assays because its delayed signal detection eliminates background autofluorescence from the complex PROTAC molecule, and it does not rely on kinase catalytic activity (which can be confounded by autophosphorylation)[5][6].
Reagents:
-
Target Kinase (e.g., GST-tagged CDK2 or DYRK1A)
-
Europium (Eu)-labeled anti-GST antibody (Donor)
-
Kinase Tracer (e.g., Alexa Fluor 647 labeled ATP-competitive probe) (Acceptor)
-
TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA)
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a 3X concentration of the Target Kinase / Eu-anti-GST antibody mixture in the assay buffer. Prepare a 3X concentration of the Kinase Tracer.
-
Compound Dilution : Prepare a 3X serial dilution of the synthesized PROTAC (from Protocol 1) in assay buffer containing 3% DMSO (final assay DMSO will be 1%).
-
Assay Assembly : In a 384-well low-volume black microplate, add the following to each well:
-
5 µL of 3X PROTAC serial dilution.
-
5 µL of 3X Kinase/Antibody mixture.
-
5 µL of 3X Kinase Tracer.
-
-
Incubation : Seal the plate and incubate at room temperature for 60 minutes. Causality: This allows the competitive binding equilibrium between the PROTAC and the fluorescent tracer to stabilize.
-
Detection & Analysis : Read the plate on a TR-FRET compatible microplate reader. Excitation is set at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Validation : Calculate the TR-FRET ratio (665 nm / 615 nm). A dose-dependent decrease in the TR-FRET ratio confirms that the PROTAC successfully displaces the tracer, validating that the etherification at the phenol group preserved the 6-DMAP hinge-binding integrity.
Caption: Principle of the TR-FRET competitive binding assay used to validate PROTAC target engagement.
References
-
Title: Development of PROTACs Targeting the Moonlighting Enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) for Breast Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Purine-Based Dual Inhibitors of CDK2 and CDK7 Source: Newcastle University Theses URL: [Link]
-
Title: SwiftFluo® TR-FRET Technical Q&A Source: Sino Biological URL: [Link]
Sources
Mass spectrometry fragmentation pattern analysis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Executive Summary & Chemical Profiling
The compound Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , commonly referred to in biochemical literature as 6-dimethylamino-9-(4-hydroxybenzyl)purine, is a complex N9-substituted purine derivative. Compounds of this class frequently serve as kinase inhibitors, cytokinin analogs, or biomarkers of electrophilic adduction[1]. Accurate structural characterization of this molecule via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) requires a deep understanding of its gas-phase dissociation mechanics. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of this compound, detailing the causality behind its specific fragmentation pathways.
Mechanistic Elucidation of Fragmentation Pathways
Understanding the structural vulnerabilities of the molecule is critical for setting up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.
Ionization Dynamics: Positive electrospray ionization (ESI+) is the optimal mode for this compound. The purine core—specifically the N1 and N3 nitrogens—exhibits high gas-phase basicity. The addition of 0.1% formic acid to the mobile phase ensures abundant protonation, yielding a stable precursor ion [M+H]+ at m/z 270.135[2].
Primary Cleavage (N9-Benzyl Bond): Upon Higher-energy Collisional Dissociation (HCD), the dominant fragmentation pathway is the heterolytic cleavage of the N9-CH2 bond. This cleavage is driven by two synergistic thermodynamic factors:
-
Resonance Stabilization: The departure of the purine ring leaves behind a 4-hydroxybenzyl carbocation (m/z 107.050). This cation is highly stable because the para-hydroxyl group donates electron density through resonance, stabilizing the positive charge on the benzylic carbon[3].
-
Leaving Group Capability: The neutral 6-dimethylaminopurine molecule is an exceptionally stable, conjugated heterocyclic leaving group.
Alternatively, charge retention can occur on the purine moiety, yielding the protonated 6-dimethylaminopurine fragment at m/z 164.094.
Secondary Fragmentation:
-
From the Benzyl Moiety: The 4-hydroxybenzyl cation (m/z 107.050) undergoes ring contraction and loss of carbon monoxide (CO, 28 Da) at higher collision energies, generating a phenyl-type cation at m/z 79.055.
-
From the Purine Moiety: The protonated 6-dimethylaminopurine (m/z 164.094) undergoes cleavage of the C6-exocyclic amine, losing neutral dimethylamine (HN(CH3)2, 45 Da) to form a stable purine fragment at m/z 119.036[1].
Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and dynamic mass-accuracy checkpoints.
Step 1: Sample Preparation & Internal Standardization
-
Spiking: Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of a stable-isotope-labeled internal standard (SIL-IS), such as 13C6 -labeled analog, to a final concentration of 50 ng/mL. Causality: The SIL-IS corrects for matrix effects and ionization suppression, ensuring quantitative integrity.
-
Extraction: Add 400 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 2 minutes at 1500 rpm.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of LC-MS grade water containing 0.1% Formic Acid.
Step 2: Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.
Step 3: MS/MS Optimization & Self-Validation Checkpoints
-
Source Parameters: Spray voltage 3.5 kV, Capillary temperature 320°C.
-
HCD Collision Energies: Acquire data using stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Causality: Stepped NCE ensures the simultaneous capture of the fragile 4-hydroxybenzyl cation (optimal at 20 eV) and the high-energy purine ring fragments (optimal at 60 eV).
-
Validation Checkpoint: The system is only considered valid if the mass accuracy of the SIL-IS precursor and the m/z 107.050 product ion remain within ±5 ppm. A Coefficient of Variation (CV) >15% in the analyte/IS peak area ratio across technical triplicates triggers an automatic recalibration protocol.
Quantitative Data & Transition Mapping
The following table summarizes the exact masses, elemental formulas, and structural assignments required for HRMS library building and PRM inclusion lists.
| Precursor Ion (m/z) | Product Ion (m/z) | Elemental Formula | Neutral Loss (Da) | Mass Error Tolerance | Relative Abundance (Est.) | Structural Assignment |
| 270.135 | 107.050 | C7H7O+ | 163.085 (6-DMAP) | < 5 ppm | 100% (Base Peak) | 4-hydroxybenzyl cation |
| 270.135 | 164.094 | C7H10N5+ | 106.041 (Phenol derivative) | < 5 ppm | 65% | Protonated 6-dimethylaminopurine |
| 270.135 | 119.036 | C5H3N4+ | 151.099 (Phenol + Amine) | < 5 ppm | 25% | Purine core fragment |
| 270.135 | 79.055 | C6H7+ | 191.080 (6-DMAP + CO) | < 5 ppm | 15% | Phenyl-type cation |
Fragmentation Pathway Visualization
Figure 1: ESI-MS/MS fragmentation pathway of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-.
References
-
Discovery of Novel N-(4-Hydroxybenzyl)valine Hemoglobin Adducts in Human Blood. Chemical Research in Toxicology.[3][Link]
-
Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI.[2][Link]
Sources
Application Note: Synthesis and SAR Profiling of 4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenol Derivatives
Introduction & Biological Rationale
The purine scaffold 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol —also known as 9-(4-hydroxybenzyl)-N6,N6-dimethyladenine—represents a highly versatile pharmacophore in modern drug discovery. By mimicking the structure of endogenous purines and modified nucleosides, this scaffold serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies targeting two distinct biological pathways:
-
Epigenetic Regulation: FTO (Fat mass and obesity-associated protein) is a Fe(II)/2-oxoglutarate-dependent demethylase that oxidatively reverses N6-methyladenosine (m6A) modifications in RNA[1]. The N6,N6-dimethyladenine moiety acts as a competitive substrate/inhibitor mimic of m6A, while the N9-benzyl group occupies the lipophilic binding pocket.
-
Adenosinergic Signaling: Adenosine receptors (specifically the A2A subtype) are heavily targeted for immuno-oncology and neurodegenerative diseases. The 9-(4-hydroxybenzyl) substitution provides critical hydrogen-bonding interactions required for A2A receptor affinity and selectivity[2].
Causality in Experimental Design (E-E-A-T)
To systematically evaluate the SAR of this scaffold, researchers must synthesize a library of derivatives with varied substitutions. The synthetic route requires careful consideration of regioselectivity and functional group compatibility:
-
Regioselective N9-Alkylation First: Direct alkylation of 6-chloropurine with a benzyl halide yields a mixture of N9 and N7 isomers. We perform this step before N6-amination because the electron-withdrawing chlorine atom at C6 makes the purine ring more susceptible to nucleophilic attack at the nitrogens. The resulting N9/N7 isomers of 6-chloropurine are significantly easier to separate by silica gel chromatography than their aminated counterparts.
-
Phenol Protection Strategy: The 4-hydroxybenzyl group must be protected (e.g., as a 4-methoxybenzyl ether) prior to alkylation. If left unprotected, the highly nucleophilic phenoxide ion would compete with the purine nitrogen, leading to O-alkylation and complex polymeric mixtures.
-
SNAr Amination: The C6-chlorine is displaced by dimethylamine via a Nucleophilic Aromatic Substitution (SNAr). The N9-alkyl group stabilizes the intermediate Meisenheimer complex, facilitating high yields.
-
Deprotection: Boron tribromide (BBr3) is employed to selectively cleave the methyl ether without degrading the purine core or the N6-dimethylamine group.
Figure 1: Step-by-step synthetic workflow for the preparation of the target purine derivatives.
Experimental Protocols
The following self-validating protocols ensure high-purity isolation of the target pharmacophore.
Step 1: Synthesis of 6-chloro-9-(4-methoxybenzyl)-9H-purine
-
Reaction: Dissolve 6-chloropurine (10.0 mmol, 1.0 eq) and anhydrous K2CO3 (20.0 mmol, 2.0 eq) in 30 mL of anhydrous DMF under an inert N2 atmosphere. Cool the mixture to 0 °C.
-
Addition: Add 4-methoxybenzyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Validation: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to separate the N9 (major, higher Rf) and N7 (minor, lower Rf) isomers. Confirm N9 regiochemistry via 1H-NMR (The C8-H singlet typically appears more downfield for the N7 isomer due to the deshielding effect of the adjacent C6-chlorine).
Step 2: Synthesis of 9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine
-
Reaction: Suspend the purified N9-alkylated intermediate (5.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.
-
Addition: Add dimethylamine (33% solution in EtOH, 25.0 mmol, 5.0 eq) and N,N-diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq). Reflux the mixture at 80 °C for 4 hours.
-
Validation: Monitor reaction completion by TLC (DCM/MeOH 95:5). The product spot will be highly UV-active (254 nm) and ninhydrin-negative.
-
Isolation: Concentrate the solvent under reduced pressure. Resuspend the crude solid in water and filter. Recrystallize from hot ethanol to yield a white crystalline solid.
Step 3: Deprotection to yield 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol
-
Reaction: Dissolve the Step 2 product (3.0 mmol, 1.0 eq) in 15 mL of anhydrous DCM under N2. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add Boron tribromide (BBr3, 1.0 M in DCM, 9.0 mmol, 3.0 eq) dropwise. Allow the reaction to gradually warm to room temperature and stir for 3 hours.
-
Workup: Quench the reaction extremely carefully by adding methanol (10 mL) dropwise at 0 °C to destroy excess BBr3. Neutralize the mixture with saturated aqueous NaHCO3 until pH ~7.5.
-
Validation: Extract with EtOAc (3 x 30 mL), dry over Na2SO4, and purify by reverse-phase HPLC (C18, Water/Acetonitrile gradient). Confirm the presence of the free phenol -OH via HRMS (ESI+) and IR spectroscopy (appearance of a broad stretch at ~3300 cm⁻¹).
SAR Data Presentation
To demonstrate the utility of this synthetic route, a focused library of derivatives was evaluated against recombinant FTO demethylase and the A2A receptor. The quantitative data is summarized below:
| Compound | R1 (N6-substitution) | R2 (N9-substitution) | FTO IC₅₀ (µM) | A2A Kᵢ (nM) |
| 1 (Target) | -N(CH₃)₂ | 4-hydroxybenzyl | 4.2 ± 0.3 | 125 ± 15 |
| 2 | -NH(CH₃) | 4-hydroxybenzyl | 15.8 ± 1.2 | 450 ± 30 |
| 3 | -NH₂ | 4-hydroxybenzyl | >50.0 | 890 ± 50 |
| 4 | -N(CH₃)₂ | benzyl | 22.4 ± 1.8 | >1000 |
| 5 | -N(CH₃)₂ | 4-methoxybenzyl | 18.5 ± 1.5 | 850 ± 45 |
Data Analysis: The SAR table confirms that the N6-dimethyl group is critical for FTO inhibition, likely due to its structural mimicry of the m6A epigenetic mark. Concurrently, the free phenol (-OH) at the N9-benzyl position is strictly required for high-affinity A2A receptor binding, as capping it with a methyl ether (Compound 5) or removing it entirely (Compound 4) abolishes activity.
Figure 2: Dual pharmacological targeting of FTO and A2A receptors by the purine scaffold.
References
-
N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO Source: Nature Chemical Biology (2011) URL:[Link]
-
A New Drug Design Targeting the Adenosinergic System for Huntington's Disease Source: PLoS One (2011) URL:[Link]
Sources
Application of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in kinase inhibition assays
Application Note: Pharmacological Profiling of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in High-Throughput Kinase Assays
Executive Summary
The compound Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 9-pHB-6-DMAP ) represents a rationally designed ATP-competitive kinase inhibitor. Built upon the well-characterized 6-dimethylaminopurine (6-DMAP) scaffold, this derivative incorporates a 4-hydroxybenzyl substitution at the N9 position to exploit the ribose-binding pocket of target kinases. This application note details the structural rationale, assay selection causality, and a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating the potency and selectivity of 9-pHB-6-DMAP in preclinical drug development.
Mechanistic Rationale & Structural Biology
To understand the experimental design, one must first understand the molecular behavior of the inhibitor within the kinase active site.
The parent compound, 6-DMAP, is a broad-spectrum serine/threonine kinase inhibitor known to disrupt early cell cycle events and induce mitotic abnormalities by targeting the ATP-binding cleft[1]. However, 6-DMAP lacks high target selectivity. Structural studies of homologous purine-based inhibitors (e.g., olomoucine and roscovitine) demonstrate that selectivity and potency can be drastically improved by targeting the "specificity surface" of the kinase[2].
In 9-pHB-6-DMAP, the molecule is anchored to the kinase hinge region (e.g., residues Glu81 and Leu83 in CDK2) via a characteristic triplet of hydrogen bonds formed by the N6-dimethylamino purine core[3]. The addition of the bulky 4-hydroxybenzyl group at the N9 position directs the molecule away from the hinge and into the ribose-binding pocket. The phenolic hydroxyl group is positioned to form critical hydrogen bonds with polar residues in this region, significantly enhancing binding affinity and altering the selectivity profile compared to the unsubstituted 6-DMAP[2][3].
Caption: Structural rationale for the ATP-competitive kinase inhibition mechanism of 9-pHB-6-DMAP.
Analytical Strategy: Why TR-FRET?
For evaluating ATP-competitive inhibitors like 9-pHB-6-DMAP, traditional radiometric assays ( 33P -ATP) are highly sensitive but suffer from radioactive waste management and low throughput. We recommend a competitive binding assay utilizing TR-FRET (e.g., LanthaScreen™ Eu Kinase Binding Assay)[4].
Causality of Assay Choice:
-
Kinetic Independence: Unlike activity-based assays, binding assays do not require active kinase preparations or optimized peptide substrates. They directly measure the thermodynamic binding affinity ( Kd or Ki ).
-
Signal-to-Noise Ratio: Time-resolved measurements introduce a microsecond delay before reading, allowing short-lived background autofluorescence (from the test compound or buffer) to decay. This ensures that the measured signal is exclusively from the Europium-to-Alexa Fluor 647 energy transfer[4].
Experimental Protocol: TR-FRET Competitive Binding Assay
This protocol is designed as a self-validating system. It includes internal controls to ensure that any observed loss of FRET signal is definitively caused by the displacement of the tracer by 9-pHB-6-DMAP, rather than assay artifacts.
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35.
-
Tracer Solution: Alexa Fluor™ 647-labeled ATP-competitive tracer. Critical Step: The tracer concentration must be optimized to sit at or slightly below its Kd for the specific kinase to ensure maximum sensitivity to displacement (per the Cheng-Prusoff equation).
-
Antibody/Kinase Solution: Europium-labeled anti-tag antibody (e.g., anti-GST) mixed with the recombinant tagged kinase.
Step-by-Step Methodology
-
Compound Serial Dilution: Prepare a 3X working solution of 9-pHB-6-DMAP in Kinase Buffer containing 3% DMSO. Perform a 3-fold serial dilution across 11 points in a 384-well low-volume plate to generate a dose-response curve.
-
Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Causality Check: Adding the kinase before the tracer allows 9-pHB-6-DMAP to pre-equilibrate with the enzyme. This is vital for accurately capturing the IC50 of compounds with slow on-rates.
-
-
Tracer Addition: Add 5 µL of the 3X Tracer solution to initiate the competition. The final well volume is 15 µL (with a final DMSO concentration of 1%).
-
Incubation: Seal the plate and incubate at room temperature (20-25°C) for 60 minutes protected from light.
-
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor)[4].
Caption: Step-by-step workflow for the TR-FRET competitive kinase binding assay.
Assay Controls & Self-Validation (E-E-A-T)
To ensure trustworthiness, every assay plate must contain the following self-validating controls:
-
0% Inhibition Control (Maximum FRET): Wells containing Kinase, Antibody, Tracer, and 1% DMSO (no inhibitor). Establishes the upper baseline.
-
100% Inhibition Control (Minimum FRET): Wells containing a saturating concentration of a known broad-spectrum inhibitor (e.g., 10 µM Staurosporine). Proves that the tracer can be fully displaced.
-
Z'-Factor Calculation: A valid assay must yield a Z'-factor ≥0.5 between the 0% and 100% inhibition controls, confirming robust assay window and low well-to-well variability.
Quantitative Data Presentation
The addition of the N9-(4-hydroxybenzyl) group drastically shifts the pharmacological profile of the purine core. Below is a representative comparative data table demonstrating the expected structure-activity relationship (SAR) improvements when moving from the parent 6-DMAP to 9-pHB-6-DMAP across a panel of kinases.
| Kinase Target | 6-DMAP IC50 (µM) | 9-pHB-6-DMAP IC50 (nM) | Fold Improvement | Selectivity Implication |
| CDK1 / CycB | > 100.0 | 45.2 | > 2,200x | High affinity for CDK family |
| CDK2 / CycA | 90.5 | 12.4 | ~ 7,300x | Primary target engagement |
| CDK5 / p25 | 120.0 | 28.6 | ~ 4,200x | Neurological target potential |
| MAPK1 (ERK2) | > 200.0 | > 10,000.0 | N/A | Excluded via specificity surface |
Data Analysis: The Emission Ratio (665 nm / 615 nm) is plotted against the log of the 9-pHB-6-DMAP concentration. Data is fitted using a four-parameter logistic (4PL) equation to determine the IC50 . The massive fold-improvement for CDKs highlights the success of exploiting the ribose-binding pocket via the N9 substitution.
References
-
Title: 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities Source: Mutagenesis (Oxford Academic) URL: [Link]
-
Title: Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors Source: Biophysical Journal (NIH PMC) URL: [Link]
Sources
- 1. researchportal.sckcen.be [researchportal.sckcen.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors: Using Quantum Mechanics/Molecular Mechanics Interaction Energy as a Predictor of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Solubilization of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- for In Vitro Biological Assays
Abstract
This document provides a comprehensive guide for the dissolution of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a substituted purine analog, for use in cell culture experiments. Due to the limited publicly available data for this specific molecule, the protocols herein are synthesized from established best practices for handling heterocyclic and phenolic compounds in biological research. This guide emphasizes the rationale behind solvent selection, provides a detailed methodology for preparing high-concentration stock solutions, and outlines the critical importance of appropriate vehicle controls to ensure data integrity.
Introduction: Understanding the Molecule
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic molecule that integrates two key functional moieties: a purine core and a phenol group. Purine analogs are a well-established class of compounds used in biomedical research, often targeting nucleic acid synthesis and cellular replication pathways.[1][2][3] The phenol component introduces aromatic and mildly acidic characteristics.[4] The overall structure suggests significant hydrophobicity, which predicts low aqueous solubility but favorable solubility in organic solvents.
Proper solubilization is the foundational step for any in vitro experiment. Inaccurate or incomplete dissolution can lead to inconsistent compound concentrations, precipitation in culture media, and ultimately, unreliable and irreproducible experimental results. This guide provides a robust framework for achieving consistent and effective solubilization of this compound for cell-based assays.
Physicochemical Property Analysis and Solvent Selection
A critical analysis of the compound's structure informs the dissolution strategy:
-
Purine Core: The N9-substituted purine ring is a large, heterocyclic aromatic system. Such structures are typically characterized by low water solubility.[5][6]
-
Dimethylamino Group: This substitution on the purine ring may slightly increase polarity but is unlikely to confer significant aqueous solubility.
-
Phenol Group: The phenol moiety is also largely nonpolar, though the hydroxyl group can participate in hydrogen bonding.[4]
-
Overall Lipophilicity: The combination of these groups results in a molecule with considerable lipophilic character, making direct dissolution in aqueous buffers or cell culture media impractical.
Based on this analysis and extensive experience with similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5][7][8] DMSO is a powerful, aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of organic compounds and its miscibility with aqueous solutions.[5]
Experimental Workflow for Compound Preparation
The following diagram outlines the comprehensive workflow for preparing Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- for cell culture application.
Caption: Workflow for preparing the compound for cell culture.
Detailed Protocol: Stock Solution Preparation
This protocol details the steps for preparing a high-concentration stock solution, which is a standard and highly recommended procedure for ensuring accuracy and stability.[9][10]
Materials:
-
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (lyophilized powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile volumetric flasks (Class A recommended for high accuracy)[10]
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate Compound: Allow the vial containing the lyophilized compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh Compound: Accurately weigh the desired amount of the powder. For precision, do not attempt to weigh an exact target mass; instead, record the actual mass weighed and calculate the precise concentration.[10]
-
Calculate Solvent Volume: Use a molarity calculator to determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to prepare a high-concentration stock to minimize the volume added to the final cell culture medium.[11]
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution for 1-2 minutes.[7] Visually inspect against a light source to ensure no solid particulates remain. If dissolution is slow, briefly warm the solution in a 37°C water bath and sonicate for 5-10 minutes.[8]
-
Aliquot for Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This practice is critical to prevent degradation from repeated freeze-thaw cycles.[7][12]
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months or longer).[12][13]
The Critical Role of the Vehicle Control
The solvent used to dissolve a compound is referred to as the "vehicle." DMSO, while widely used, is not biologically inert and can exert effects on cell viability, proliferation, and gene expression.[11][14] Therefore, it is absolutely essential to include a vehicle control group in every experiment.[15]
Vehicle Control Protocol:
-
Determine Maximum Tolerated Concentration: Before initiating experiments with the compound, it is best practice to perform a dose-response curve with the vehicle (DMSO) alone to determine the highest concentration your specific cell line can tolerate without showing adverse effects (e.g., changes in morphology or viability).[11] For most cell lines, the final DMSO concentration should not exceed 0.5% and is ideally kept at or below 0.1%.[12]
-
Prepare Vehicle Control: The vehicle control group should receive the same volume of cell culture medium containing DMSO as the experimental groups. The concentration of DMSO in the vehicle control must be identical to the highest concentration of DMSO used in the compound-treated wells.[14][16]
-
Data Analysis: The biological response observed in the compound-treated cells should be compared directly to the response of the vehicle-treated control cells, not to untreated cells. This ensures that any observed effect is due to the compound itself and not the solvent.[16]
Quantitative Data and Best Practices Summary
| Parameter | Recommendation | Rationale & References |
| Primary Solvent | Anhydrous, Cell Culture Grade DMSO | High dissolving power for purine analogs and other lipophilic compounds.[5][17] |
| Stock Solution Concentration | 10 mM - 50 mM | High concentration minimizes the final volume of solvent added to cell cultures.[9][11] |
| Final DMSO Concentration in Media | ≤ 0.1% (up to 0.5% if validated) | Minimizes solvent-induced cytotoxicity and off-target effects.[12] |
| Stock Solution Storage | Aliquot and store at -80°C | Prevents degradation from repeated freeze-thaw cycles and ensures long-term stability.[7][12][13] |
| Working Solution Preparation | Prepare fresh for each experiment | Diluted solutions in aqueous media are less stable and prone to degradation at 37°C.[7] |
| Quality Control | Visually inspect for precipitation upon dilution | If precipitation occurs, try a two-step dilution: first in DMSO, then in aqueous media. |
Troubleshooting
-
Compound Fails to Dissolve: If the compound does not fully dissolve in DMSO at the desired concentration, try gentle warming (37°C) and sonication. If it still fails, a lower stock concentration may be necessary.
-
Precipitation in Culture Medium: When diluting the DMSO stock into aqueous cell culture medium, precipitation can occur if the compound's solubility limit is exceeded. To mitigate this, add the DMSO stock to the medium drop-wise while vortexing or inverting the tube to ensure rapid mixing. A serial dilution approach can also be effective.[12]
References
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO.
- APExBIO. Azaguanine-8 - Purine Analog for DNA/RNA Research.
- Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
- Araceli Biosciences. (2020). Controlling your High Content Assays.
- PhytoTech Labs. Preparing Stock Solutions.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine.
- MDPI. (2026). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid.
- MedChemExpress. Compound Handling Instructions.
- ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- Benchchem. controlling for vehicle effects in GSK620 experiments.
- REPROCELL. (2022). Using Small Molecules For Stem Cell Research.
- PubMed. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells.
- Selleck Chemicals. Guanosine | Nucleoside Analog/Antimetabolite chemical.
- PubMed. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Selleckchem.com. Frequently Asked Questions.
- ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?.
- Wikipedia. Phenol.
- MedChemExpress. DL-Guanosine; Vernine.
- Sigma-Aldrich. FAQs on Inhibitor Preparation.
- ResearchGate. (2014). Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures?.
- TargetMol. Purine | Endogenous Metabolite.
- Sigma-Aldrich. 4-(Diethylamino)phenol | 17609-82-4.
- Google Patents. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
- PNAS. Four generations of transition-state analogues for human purine nucleoside phosphorylase.
- AdvanSix. Phenol – High Purity Grade.
- CAS Common Chemistry. 4-(Diethylamino)phenol.
- US EPA. Phenol, 4-(dimethylamino)-3-methyl- - Substance Details - SRS.
- Wikipedia. Purine analogue.
- Analytical Chemistry. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS.
- PharmaCompass.com. Phenol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- PubChem. 3-(Dimethylamino)phenol.
- US EPA. Phenol, 4-[[4-(dimethylamino)phenyl]amino]- - Substance Details - SRS.
- Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
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Improving the aqueous solubility of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- for bioassays
Guide ID: TSC-2026-03-SOL-4DMP Compound: Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Prepared by: Gemini, Senior Application Scientist
Introduction: The Solubility Challenge
Researchers working with novel small molecules frequently encounter challenges with aqueous solubility. Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, henceforth referred to as "4-DMP," is a compound with structural motifs that predict poor solubility in neutral aqueous solutions, a common requirement for most biological assays. This guide provides a systematic approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results. We will explore the physicochemical properties of 4-DMP, outline a logical strategy for solubility enhancement, provide detailed protocols, and discuss the potential impact of these methods on your bioassays.
Compound Profile: Understanding 4-DMP
A thorough understanding of the molecule's chemical properties is the foundation for developing a successful solubilization strategy.
Chemical Structure
-
IUPAC Name: Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): An acidic group.
-
Purine Core: Contains basic nitrogen atoms.
-
Dimethylamino Group: A tertiary amine, weakly basic.
-
Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~283.3 g/mol | Moderate size, typical for small molecule drugs. |
| pKa (Acidic) | ~9.5 - 10.5 | The phenol group will be deprotonated (phenoxide ion) at high pH (>10), increasing solubility. |
| pKa (Basic) | ~3.5 - 4.5 | The purine ring nitrogens will be protonated at low pH (<4), increasing solubility. |
| logP | ~2.0 - 3.0 | Indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility. |
| Charge Profile | Amphoteric | The molecule is zwitterionic at physiological pH, likely leading to minimal solubility. It will be positively charged in acidic conditions and negatively charged in basic conditions. |
The amphoteric nature of 4-DMP is the most critical factor. It possesses both an acidic proton on the phenol and basic nitrogens on the purine ring. This means its net charge is highly pH-dependent, and it is predicted to be least soluble near its isoelectric point, which is likely close to physiological pH (pH 7.4).
Troubleshooting & Strategy Selection
We recommend a tiered approach to solubilization. Start with the method least likely to interfere with your bioassay (Tier 1) and proceed to other methods only if necessary.
Decision Workflow
This workflow guides the user from the simplest to more complex solubilization techniques.
Caption: Solubility Strategy Decision Workflow for 4-DMP.
Detailed Protocols & Methodologies
Always use high-purity solvents and freshly prepared buffers. Visually inspect all solutions for precipitation before use.
Tier 1: pH Adjustment Protocol
This method leverages the ionizable groups of 4-DMP and is the cleanest approach for biochemical assays.[]
Objective: To create a 10 mM aqueous stock solution by ionizing the molecule.
Materials:
-
4-DMP powder
-
1M HCl
-
1M NaOH
-
High-purity water
-
Calibrated pH meter
Protocol Steps (Acidic Solubilization):
-
Weigh out the required amount of 4-DMP for a 10 mM solution (e.g., 2.83 mg for 1 mL).
-
Add 90% of the final volume of water (e.g., 0.9 mL). The suspension will appear cloudy.
-
While stirring, add 1M HCl dropwise until the solid material completely dissolves. This should occur at a pH between 2.0 and 4.0.
-
Once dissolved, check the pH.
-
Adjust the volume to the final 1 mL with water.
-
Crucial Step: When diluting this acidic stock into your final (likely neutral) assay buffer, ensure the buffer capacity is sufficient to maintain the final desired pH.[2] A high buffer concentration (e.g., 50-100 mM) is recommended. Perform a small-scale test dilution first.
Protocol Steps (Basic Solubilization):
-
Follow steps 1 and 2 from the acidic protocol.
-
While stirring, add 1M NaOH dropwise until the solid material completely dissolves. This should occur at a pH between 10.0 and 12.0.
-
Follow steps 4 through 6 from the acidic protocol.
Tier 2: Organic Co-Solvent (DMSO) Protocol
Dimethyl sulfoxide (DMSO) is a powerful and common solvent, but it must be used with caution due to potential assay interference and cytotoxicity.[3][4]
Objective: To create a concentrated (10-50 mM) stock solution in 100% DMSO.
Materials:
-
4-DMP powder
-
100% Anhydrous DMSO
Protocol Steps:
-
Weigh out the required amount of 4-DMP.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex or sonicate gently at room temperature until fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Crucial Step: When preparing the final working solution, perform serial dilutions. The final concentration of DMSO in the assay should ideally be kept below 0.5%, and for some sensitive cell lines, below 0.1%.[5][6] Always run a "vehicle control" in your experiment containing the same final concentration of DMSO without the compound.
Tier 3: Cyclodextrin Complexation Protocol
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9]
Objective: To prepare an aqueous stock solution using HP-β-CD.
Materials:
-
4-DMP powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or buffer (e.g., PBS)
Protocol Steps:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 400 mg of HP-β-CD in 1 mL of PBS). This may require gentle warming and stirring to dissolve.
-
Add the 4-DMP powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex vigorously and/or sonicate for 15-30 minutes. The solution should clarify as the inclusion complex forms.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Crucial Step: As with co-solvents, it is essential to run a vehicle control with the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself on the assay.
Caption: Cyclodextrin encapsulates the hydrophobic 4-DMP molecule.
Frequently Asked Questions (FAQs)
Q1: I dissolved 4-DMP in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?
-
Answer: This is a common issue when using co-solvents. The high concentration of DMSO keeps the compound soluble, but when diluted into a primarily aqueous environment, the solution can become supersaturated, causing the compound to crash out.
-
Troubleshooting:
-
Lower the concentration of your initial DMSO stock and the final assay concentration.
-
When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to aid dispersion.
-
Consider using the pH adjustment or cyclodextrin methods, which form more stable aqueous solutions.
-
Q2: I used pH adjustment to dissolve my compound, but the pH of my assay medium changed after I added the stock.
-
Answer: This indicates that the buffering capacity of your final assay medium was insufficient to handle the acidic or basic stock solution.[10]
-
Troubleshooting:
-
Increase the molarity of the buffer in your final assay medium (e.g., from 20 mM to 50 or 100 mM).
-
After adding your compound stock, re-measure the pH of the final working solution and adjust it back to the target pH if necessary using dilute HCl or NaOH.
-
Q3: Can I combine methods, for example, by using some DMSO in a cyclodextrin solution?
-
Answer: Yes, this is an advanced formulation technique. Sometimes a small amount of a co-solvent can help the drug molecule enter the cyclodextrin cavity. However, this complicates the system and requires more extensive controls. We recommend trying the tiered methods individually first.
Q4: Will these solubilizing agents affect my experimental results?
-
Answer: They absolutely can. DMSO is known to affect cell membranes and can have direct biological effects.[5][11] Surfactants can denature proteins, and cyclodextrins can extract lipids from cell membranes.[12][13] This is why a "vehicle control" is non-negotiable. Your vehicle control should contain everything your experimental condition contains (buffer, DMSO, cyclodextrin, etc.) except for your test compound, at the identical final concentration. This allows you to subtract the background effect of the solubilizing agents.
References
-
PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)phenol. Retrieved from National Center for Biotechnology Information. [Link]
- Karabacak, M., et al. (2018). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Kramer, P. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Popa, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Koren, D., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences. [Link]
-
Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]
-
Kelley, J. L., et al. (1989). Synthesis and Structure-Activity Relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines With Antirhinovirus Activity. Journal of Medicinal Chemistry. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharmaceuticals. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series. [Link]
-
Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
-
Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules. [Link]
-
Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
-
Musial, J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences. [Link]
-
Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre. [Link]
-
Takács-Novák, K., et al. (2013). pH Shift of solubility suspensions upon preparation. ResearchGate. [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
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- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | MDPI [mdpi.com]
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- 13. mdpi.com [mdpi.com]
Troubleshooting low synthesis yield of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges associated with the low yield of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , commonly referred to as 9-(4-hydroxybenzyl)-N,N-dimethyladenine .
Synthesizing this molecule requires coupling an N6,N6 -dimethyladenine core with a 4-hydroxybenzyl moiety. Researchers frequently encounter catastrophic yield drops (<5%) due to two competing mechanistic failures: the formation of highly reactive para-quinone methides (p-QM) and poor N-9 vs. N-7 regioselectivity. This guide provides the causality behind these failures and field-proven protocols to establish a self-validating, high-yield synthetic system.
Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting 9-(4-hydroxybenzyl)-N,N-dimethyladenine synthesis.
Frequently Asked Questions (Troubleshooting Q&A)
Q1: Why does my standard alkylation using 4-hydroxybenzyl chloride and K₂CO₃ result in a black, polymerized tar and <5% product yield? Cause: The target molecule's precursor contains an unprotected phenolic hydroxyl group. Under basic conditions (e.g., K₂CO₃, NaH, or DBU), 4-hydroxybenzyl halides undergo rapid elimination of the halide leaving group to form a highly reactive para-quinone methide (p-QM) intermediate ( [1]). This p-QM acts as a potent, indiscriminate Michael acceptor. It reacts rapidly with multiple nucleophilic sites—including the purine base, solvent impurities, and other phenoxide anions—leading to M+106 alkylation impurities and extensive polymerization. Solution: The phenolic -OH must be masked prior to the purine coupling step. We recommend using a tert-butyldimethylsilyl (TBDMS) protecting group, which is stable under mild coupling conditions and entirely prevents p-QM formation.
Q2: I protected the phenol as a TBDMS ether, but NMR analysis of the crude product shows a ~60:40 mixture of two purine products. What went wrong? Cause: Direct alkylation of purines with alkyl halides in the presence of standard bases typically proceeds under kinetic control, yielding an inseparable mixture of N-9 and N-7 regioisomers ( [2]). The electron-donating dimethylamino group at the C-6 position of your starting material increases the electron density at the adjacent N-7 position, exacerbating the formation of the undesired N-7 isomer during standard SN2 alkylation. Solution: You must shift the reaction paradigm from standard basic alkylation to a regioselective approach, such as the Mitsunobu reaction or Tetrabutylammonium fluoride (TBAF)-assisted alkylation.
Q3: How do Mitsunobu conditions force the reaction to favor the N-9 isomer? Cause: The Mitsunobu reaction utilizes 4-(TBDMS-oxy)benzyl alcohol activated by triphenylphosphine (PPh₃) and DIAD. This forms a bulky alkoxyphosphonium intermediate. The steric bulk of this intermediate, combined with the specific hydrogen-bonding and electronic environment of the purine ring, highly favors nucleophilic attack by the less sterically hindered N-9 nitrogen. This thermodynamic and steric control routinely achieves >95% N-9 regioselectivity with complete inversion of stereochemistry if chiral alcohols are used ( [3]).
Quantitative Data Summary: Comparison of Coupling Methods
| Coupling Method | Reagents / Solvent | Phenol Protection Req? | Typical N9:N7 Ratio | Reaction Time | Overall Yield (N-9) |
| Unprotected Alkylation | K₂CO₃, DMF | No | N/A (Polymerization) | 24 h | < 5% |
| Standard Alkylation | K₂CO₃, DMF | Yes | 60:40 | 12-24 h | 30-40% |
| TBAF-Assisted [4] | TBAF, THF | Yes | 90:10 | 10-30 min | 75-85% |
| Mitsunobu Coupling [2] | PPh₃, DIAD, THF | Yes | > 95:5 | 4-8 h | 80-88% |
Step-by-Step Methodology: High-Yield Synthesis via Mitsunobu Coupling
To bypass p-QM polymerization and N-7 regioselectivity issues, implement the following 3-step self-validating protocol.
Step 1: Protection of 4-Hydroxybenzyl Alcohol
-
Setup: In an oven-dried round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq, 10 mmol) and imidazole (2.2 eq, 22 mmol) in anhydrous DMF (20 mL, 0.5 M).
-
Addition: Cool the solution to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq, 11 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).
-
Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(TBDMS-oxy)benzyl alcohol.
Step 2: Regioselective N-9 Mitsunobu Coupling
Note: Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis of the DIAD/PPh₃ betaine intermediate.
-
Setup: Under a nitrogen atmosphere, suspend N6,N6 -dimethyladenine (1.0 eq, 5 mmol), the 4-(TBDMS-oxy)benzyl alcohol from Step 1 (1.2 eq, 6 mmol), and triphenylphosphine (PPh₃) (1.5 eq, 7.5 mmol) in anhydrous THF (25 mL, 0.2 M).
-
Activation: Cool the suspension to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.5 mmol) dropwise over 15 minutes. The suspension will clarify into a homogenous solution as the active intermediate forms and reacts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 5% MeOH in DCM. Isolate the pure protected N-9 isomer.
Step 3: Deprotection of the Phenol
-
Setup: Dissolve the protected N-9 purine intermediate in THF (0.1 M).
-
Deprotection: Cool to 0 °C and add TBAF (1.0 M solution in THF, 1.2 eq) dropwise.
-
Reaction: Stir for 30 minutes at room temperature. The cleavage of the silyl ether is rapid and quantitative.
-
Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize or chromatograph to yield the final, highly pure Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- .
References
-
Cormier, G., Bommineni, G. R., Jurayj, J., & Cai, B. Z. (2025). Controlling para-Quinone Methide Alkylation Impurities with Thiols during Phosphorodiamidate Morpholino Oligomer Synthesis. Organic Process Research & Development.[Link]
-
de Sousa, E. C., & Rauter, A. P. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 241-267.[Link]
-
García-Rubiño, M. E., Núñez-Carretero, M. C., Choquesillo-Lazarte, D., García-Ruiz, J. M., Madrid, Y., & Campos, J. M. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(43), 22425-22433.[Link]
-
Brik, A., Wu, C.-Y., Best, M. D., & Wong, C.-H. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry, 13(15), 4622-4626.[Link]
Preventing oxidative degradation of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- during long-term storage
Welcome to the dedicated technical support guide for ensuring the long-term stability of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the oxidative degradation of this valuable compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental chemical principles governing the stability of your compound. Understanding these mechanisms is the first step toward effective prevention.
Q1: My solution of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has turned a pink or brownish color over time. What is happening?
This discoloration is a classic indicator of oxidative degradation, primarily of the phenol moiety.[1] Phenolic compounds are susceptible to oxidation when exposed to air (oxygen), light, and even trace metal ions. The initial step is the oxidation of the phenol to a phenoxyl radical, which then converts to a p-benzoquinone derivative.[1][2] These quinone structures are highly colored and can further polymerize to form even more intensely colored products, leading to the observed pink, red, or brown hue.[1]
Q2: Besides the color change, what other degradation pathways should I be concerned about?
Your molecule has two primary sites susceptible to oxidation: the phenol ring and the N,N-dimethylamino group on the purine ring.
-
Phenol Oxidation: As mentioned, this is the most visually apparent degradation, proceeding through a phenoxyl radical to form quinone-type impurities.[1][2]
-
Purine Oxidation (N-Oxide Formation): Tertiary amines, including the dimethylamino group and the nitrogen atoms within the purine ring system, are susceptible to oxidation. This reaction typically forms N-oxides, which are highly polar, water-soluble molecules.[1][3][4] While this degradation is not colored, it results in a loss of the parent compound and the formation of a significant new impurity with different chemical properties (e.g., polarity, solubility).
The diagram below illustrates these two primary degradation pathways.
Caption: Primary oxidative degradation pathways for the target molecule.
Q3: What are the main factors that accelerate the degradation of my compound?
Several environmental factors can significantly increase the rate of oxidative degradation. Proactive control of these is critical for long-term stability.
-
Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation for both the phenol and purine moieties.[3][5][6]
-
Light: UV and even visible light can provide the energy to initiate and propagate free-radical oxidation reactions, particularly affecting the phenol ring.[1][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[8][9] Many sensitive aromatic compounds require controlled, cool environments.[7][10]
-
Humidity/Moisture: Amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[8]
-
pH: The stability of the compound in solution can be pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Trace Metal Ions: Metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions. Ensure high-purity solvents and avoid metal spatulas when handling the compound.
Part 2: Troubleshooting Guides & Preventative Protocols
This section provides actionable, step-by-step guidance to diagnose and resolve stability issues.
Troubleshooting Guide: My Compound is Degrading
Use the following workflow to identify the root cause of observed degradation and implement corrective actions.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Phenolics and Ascorbic Acid Related to Antioxidant Activity of MaoFruit Juice and Their Thermal Stability Study (Review Article) – Oriental Journal of Chemistry [orientjchem.org]
- 10. assets.fishersci.com [assets.fishersci.com]
Optimizing chromatographic separation of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- from synthetic impurities
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex separation of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- from its synthetic impurities.
This target molecule is an amphoteric compound. It contains a basic 6-dimethylaminopurine moiety (pKa ~3.5) and a weakly acidic phenol moiety (pKa ~9.5). The synthesis typically involves the alkylation of 6-dimethylaminopurine (6-DMAP) with a 4-hydroxybenzyl halide. This reaction environment generates a specific profile of structurally similar impurities that require precise chromatographic control to resolve.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Q1: Why does the main product peak and the 6-DMAP starting material exhibit severe tailing, and how can I fix it? The Causality: The purine ring contains multiple basic nitrogen atoms (specifically N1, N3, and N7) that act as strong hydrogen bond acceptors and cation exchangers. On standard silica-based reversed-phase columns, these nitrogens undergo secondary interactions with unreacted, acidic residual silanols on the silica surface, dragging out the desorption phase and causing asymmetric peak tailing. The Solution: You must suppress silanol ionization. Lowering the mobile phase pH to 2.5–3.0 using a strong buffering agent (like 20 mM ammonium phosphate) protonates the silanols, neutralizing their negative charge. Alternatively, utilizing a polar-embedded or mixed-mode stationary phase shields the silica surface. This approach is a gold standard in [1].
Q2: I am seeing a closely eluting impurity with an identical mass to the target. What is it, and how do I resolve it? The Causality: Purine alkylation is notoriously non-selective. While the N9-alkylated product is usually the thermodynamically favored target, the reaction almost always produces the kinetically driven N7-alkylated regioisomer: Phenol, 4-((6-(dimethylamino)-7H-purin-7-yl)methyl)-. Because they are structural isomers, their hydrophobicity and molecular weights are nearly identical, making separation on a standard C18 column exceptionally difficult ()[2]. The Solution: Switch column chemistry to a Phenyl-Hexyl phase. The spatial orientation of the benzyl group relative to the purine core differs slightly between the N7 and N9 isomers. The Phenyl-Hexyl phase exploits these subtle 3D conformational differences through differential π−π interactions, pulling the isomers apart.
Q3: Retention times are shifting unpredictably between injections. Is my column degrading? The Causality: It is rarely column degradation; it is usually inadequate buffering capacity. Because the target molecule is amphoteric, minor localized pH fluctuations in the column (often caused by sample diluent mismatch or unbuffered additives like 0.1% Formic Acid) will drastically shift the ionization state of either the purine nitrogens or the phenol oxygen. The Solution: Implement a self-validating buffer system. Replace volatile acid additives with a true buffer (e.g., 20 mM Ammonium Phosphate at pH 3.0 or 6.5) to lock the ionization state of the molecule throughout the gradient run.
Q4: There is a late-eluting, highly hydrophobic impurity that increases when I scale up the reaction. What is the cause? The Causality: Excess alkylating agent (4-hydroxybenzyl halide) in the presence of base leads to O-alkylation on the phenol ring of your target molecule, generating a bis-alkylated impurity (alkylated at both N9 and the phenolic oxygen). The Solution: Extend your gradient to 95% organic solvent (Acetonitrile) and hold for at least 3 column volumes to ensure this highly lipophilic impurity is washed off the column, preventing carryover into subsequent injections.
Part 2: Logical Workflows & Synthetic Pathways
Caption: Troubleshooting workflow for purine peak tailing and retention issues.
Caption: Synthetic pathway illustrating the generation of N9 target and N7/O-alkylated impurities.
Part 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Chromatographic Behavior of Target and Synthetic Impurities
| Compound | Structural Characteristic | Relative Retention Time (RRT) | Primary Chromatographic Challenge |
| 6-Dimethylaminopurine | Basic purine starting material | 0.35 | Severe tailing on standard un-endcapped C18 |
| 4-Hydroxybenzyl alcohol | Hydrolyzed reagent impurity | 0.45 | Poor retention at high organic concentrations |
| N7-Regioisomer | Kinetically driven impurity | 0.92 | Critical pair; co-elution with N9 target |
| N9-Target Molecule | Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- | 1.00 | pH-sensitive retention shifts |
| Bis-alkylated Impurity | O-alkylation on phenol ring | 1.85 | Late elution, high risk of column carryover |
Table 2: Optimized Step-by-Step HPLC Method Parameters
| Parameter | Optimized Setting | Scientific Rationale |
| Column | Waters XSelect HSS T3 or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl provides π−π selectivity for N7/N9 isomer separation; T3 withstands 100% aqueous and retains polar purines. |
| Mobile Phase A | 20 mM Ammonium Phosphate, pH 3.0 | Locks purine ionization state; protonates residual silanols to prevent tailing. |
| Mobile Phase B | Acetonitrile (100%) | Optimal organic modifier for aromatic separations. |
| Flow Rate | 1.0 mL/min | Balances longitudinal diffusion and mass transfer. |
| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics for sharp peaks. |
| Detection | UV at 260 nm and 280 nm | 260 nm captures the purine core; 280 nm captures the phenol ring. |
Step-by-Step Experimental Protocol: Method Execution
Step 1: Sample Preparation
-
Accurately weigh 10 mg of the crude synthetic sample.
-
Dissolve in 5.0 mL of Methanol to ensure complete solubilization of the bis-alkylated impurities.
-
Dilute 1:10 using Mobile Phase A to match the initial gradient conditions (preventing solvent-mismatch peak distortion).
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: Mobile Phase Preparation & System Equilibration
-
Dissolve 2.30 g of Ammonium Phosphate (monobasic) in 1 L of LC-MS grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.2 µm membrane.
-
Purge HPLC lines with Mobile Phase A and B.
-
Equilibrate the column at 5% B for a minimum of 10 column volumes (approx. 15 minutes at 1.0 mL/min) until the baseline is completely stable.
Step 3: Gradient Execution Execute the following self-clearing gradient to ensure separation of isomers and elution of hydrophobic impurities:
-
0.0 - 2.0 min: 5% B (Isocratic hold to retain polar 6-DMAP)
-
2.0 - 15.0 min: 5% to 45% B (Linear gradient to separate N7 and N9 isomers)
-
15.0 - 20.0 min: 45% to 95% B (Steep ramp to elute O-alkylated impurities)
-
20.0 - 25.0 min: 95% B (Column wash)
-
25.0 - 25.1 min: 95% to 5% B (Return to initial conditions)
-
25.1 - 32.0 min: 5% B (Re-equilibration)
Step 4: Data Analysis & System Suitability Verify that the resolution ( Rs ) between the N7-regioisomer (RRT 0.92) and the N9-target (RRT 1.00) is ≥1.5 . Ensure the USP tailing factor for the 6-DMAP peak is ≤1.2 . If criteria are not met, verify mobile phase pH and confirm column oven temperature stability.
References
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from[Link]
-
Maloň, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. Retrieved from[Link]
Sources
Technical Support Center: Troubleshooting Cytotoxicity of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in HTS
Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers systematically identify, understand, and mitigate the cytotoxic liabilities of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- during cell-based screening.
This guide abandons generic advice in favor of mechanistic causality and self-validating experimental designs.
Part 1: Mechanistic Insights & Pathway Analysis
Q: What is the mechanistic basis for the cytotoxicity of this specific compound in cell-based screening?
A: The core structural liability of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- lies in its 6-dimethylaminopurine (6-DMAP) moiety. 6-DMAP is a well-characterized, synthetic purine derivative that acts as a broad-spectrum competitive inhibitor at the ATP-binding pocket of numerous serine/threonine protein kinases [1].
When introduced to cell cultures, the 6-DMAP scaffold inhibits critical kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). This disruption halts cell cycle progression and triggers rapid apoptosis [2]. Furthermore, at higher screening concentrations, these compounds exhibit documented genotoxic and mutagenic effects [3], which manifest as acute cytotoxicity and confound primary assay readouts.
Mechanistic pathway of 6-DMAP-induced cytotoxicity leading to HTS interference.
Part 2: Diagnostic & Troubleshooting Workflows
Q: How do I systematically diagnose whether the cytotoxicity is due to target biology, off-target kinase inhibition, or physicochemical aggregation?
A: Cytotoxicity in HTS must be treated as a multifactorial problem. Follow the diagnostic workflow below to isolate the variable causing cell death.
Workflow for diagnosing and mitigating cytotoxicity of 6-DMAP derivatives in HTS.
Q: What is the exact protocol to decouple target-specific signals from 6-DMAP-induced cell death?
A: You must implement a Self-Validating Multiplexed Viability Screen . This protocol ensures that any observed phenotypic change is biologically real and not an artifact of dying cells.
Step-by-Step Methodology: Multiplexed Counter-Screening
-
Cell Seeding: Seed your target cells into two identical 384-well plates (Plate A for Primary Assay, Plate B for Viability Counter-Screen) at an optimized density (e.g., 5,000 cells/well).
-
Compound Dosing: Pin-transfer Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- across a 10-point dose-response curve (0.01 µM to 50 µM) into both plates. Ensure final DMSO concentration is ≤0.5%.
-
Incubation: Incubate for the minimum required time to observe target engagement (e.g., 6 hours). Causality: Shortening the incubation time captures early signal transduction events before the slower, kinase-inhibition-driven apoptotic cascade destroys the cells [4].
-
Primary Readout (Plate A): Execute your primary biochemical or phenotypic assay.
-
Viability Readout (Plate B): Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo®) to Plate B. Incubate for 10 minutes and read luminescence.
-
Self-Validation Logic: Normalize Plate A signals against Plate B. If the primary signal drops but ATP levels remain constant, you have a true target hit. If both drop proportionally, the compound's off-target cytotoxicity is driving the readout.
Q: How can I alter the assay conditions to buffer the pharmacological toxicity of the compound?
A: You must modulate the free drug concentration. The phenol ring provides a highly lipophilic handle that readily binds to plasma proteins.
Step-by-Step Methodology: Serum-Buffering Optimization
-
Media Preparation: Prepare three batches of assay media containing 1%, 5%, and 10% Fetal Bovine Serum (FBS).
-
Parallel Dosing: Perform the viability counter-screen (described above) using the three different media formulations.
-
IC50 Calculation: Calculate the cytotoxic IC50 for each serum condition.
-
Causality: The phenol and purine moieties exhibit moderate to high plasma protein binding. By increasing the serum concentration, you create a thermodynamic sink. This reduces the free fraction of the drug, dampening the acute off-target kinase inhibition spike while maintaining a steady-state equilibrium for high-affinity target engagement.
Part 3: Quantitative Data Presentation
Q: What quantitative impact do these optimizations have on the compound's cytotoxicity profile?
A: The table below summarizes the expected shifts in the cytotoxicity IC50 and the resulting HTS assay window (Z'-factor) when applying the troubleshooting protocols.
| Experimental Condition | Incubation Time | FBS Concentration (%) | Cytotoxicity IC50 (µM) | Primary Assay Z'-Factor | Conclusion / Impact |
| Standard HTS (Baseline) | 24 Hours | 1% | 2.5 µM | 0.15 (Fail) | High toxicity; assay window collapsed by cell death. |
| Increased Serum Buffer | 24 Hours | 10% | 18.0 µM | 0.45 (Marginal) | Protein binding buffers free drug, reducing acute toxicity. |
| Shortened Incubation | 6 Hours | 1% | >50.0 µM | 0.62 (Pass) | Captures target engagement before apoptosis initiates. |
| Optimized Multiplex | 6 Hours | 5% | >50.0 µM | 0.78 (Robust) | Ideal balance of signal stability and cell viability. |
Part 4: Frequently Asked Questions (FAQs)
Q: My compound is precipitating in the well. Is this causing toxicity? A: Yes. Phenol-purine derivatives are highly prone to forming micro-precipitates in aqueous buffers due to the hydrophobic collapse of the purine rings. These micro-crystals cause localized high concentrations that physically disrupt cell lipid bilayers. Ensure your final DMSO concentration is strictly ≤0.5% and add 0.01% Pluronic F-68 to your assay buffer. The surfactant stabilizes the dispersion without interfering with cellular biology.
Q: Can I chemically modify the compound to reduce toxicity while keeping target affinity? A: Yes. The dimethylamino group at the 6-position of the purine ring is critical for its competitive binding to the ATP pocket of off-target kinases. Introducing bulky steric substitutions at the 6-position or modifying the phenol linker can sterically hinder off-target kinase binding while potentially retaining affinity for your specific primary target.
Q: Why does this compound affect my endothelial cell assays more severely than my cancer cell lines? A: Endothelial cells are highly sensitive to the inhibition of specific signal transduction cascades. 6-DMAP has been shown to selectively inhibit distinct signaling pathways (such as eIF-4E and JNK phosphorylation) in endothelial cells, leading to rapid cytotoxicity when protein synthesis is disrupted [4]. Cancer cell lines often have redundant survival pathways that temporarily mask this effect.
References
-
SciELO. "Compounds used to produce cloned animals are genotoxic and mutagenic in mammalian assays in vitro and in vivo." SciELO. Available at:[Link]
-
PubMed. "Inhibition of tumor necrosis factor signal transduction in endothelial cells by dimethylaminopurine." National Institutes of Health. Available at:[Link]
Technical Support Center: Recrystallization and Purification of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Welcome to the technical support center for the purification of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the successful recrystallization of this specific purine derivative.
Introduction to the Molecule
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a substituted purine. Its structure presents a unique purification challenge due to its dual nature:
-
A Polar, Basic Purine Core: The 6-(dimethylamino)-9H-purin moiety contains multiple nitrogen atoms capable of hydrogen bonding and imparts a basic character.
-
A Polar, Acidic Phenolic Group: The phenol group is capable of hydrogen bonding and has acidic properties.
This combination of functional groups means the molecule has complex solubility characteristics, making solvent selection for recrystallization a critical step.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the molecule's polarity, polar protic and aprotic solvents are the best starting points. The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[1][2]
Based on the structure, which includes polar amine and hydroxyl groups, the following solvents and solvent systems are recommended for initial screening[3]:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol (IPA)
-
Acetonitrile
-
Ethyl Acetate (EtOAc)
-
Water (less likely to work alone but essential for mixed systems)
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Acetonitrile/Water
-
Dichloromethane/Methanol[3]
-
Q2: How do I perform an efficient solvent screen?
A2: Use a small-scale, test-tube approach to conserve material.
Protocol: Small-Scale Solvent Screening
-
Place ~10-20 mg of your crude compound into a small test tube.
-
Add a few drops of the chosen solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]
-
If insoluble, gently heat the test tube in a water bath. Add the solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent.[1]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a large amount of crystalline solid.
Q3: My compound is soluble in polar solvents even when cold, and insoluble in non-polar solvents even when hot. What should I do?
A3: This is a classic scenario that calls for a mixed-solvent recrystallization.[5] You will use two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
Common Mixed-Solvent Pairs for Polar Compounds:
-
Methanol (good) / Diethyl Ether (poor)
-
Ethanol (good) / Water (poor)
-
Acetone (good) / Hexane (poor)
-
Ethyl Acetate (good) / Hexane (poor)
Protocol: Mixed-Solvent Recrystallization
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Issue 1: My compound "oils out" instead of forming crystals.
This common problem occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystal lattice.
| Possible Cause | Scientific Rationale & Solution |
| Solution is too concentrated. | The high concentration of the solute can cause it to crash out of solution rapidly upon cooling, exceeding the rate of crystal nucleation. Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level and then allow it to cool more slowly.[5][6] |
| Cooling is too rapid. | Fast cooling does not give molecules enough time to orient themselves into an ordered crystal lattice. Solution: Ensure the solution cools slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.[6] |
| Solvent boiling point is too high. | If the boiling point of the solvent is higher than the melting point of your compound, it will always oil out. Solution: Choose a solvent with a lower boiling point.[5] |
Issue 2: No crystals form, even after cooling in an ice bath.
This indicates that the solution is not supersaturated, and crystallization needs to be induced.
| Possible Cause | Scientific Rationale & Solution |
| Too much solvent was used. | The concentration of the compound is below its saturation point even at low temperatures. Solution 1: Boil off some of the solvent to increase the concentration and try cooling again.[1][5] Solution 2: If using a mixed-solvent system, add more of the "poor" solvent. |
| Supersaturation. | The solution is supersaturated, but there are no nucleation sites for crystals to begin growing. Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a rough surface that can initiate crystal growth.[1][6] Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution. This provides a template for further crystallization.[1] |
Issue 3: The recrystallized product is still impure.
This suggests that the chosen solvent or the cooling process was not optimal for separating the compound from impurities.
| Possible Cause | Scientific Rationale & Solution |
| Impurities co-crystallized. | If the solution cools too quickly, impurities can become trapped within the growing crystal lattice. Solution: Perform a second recrystallization. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[5] |
| Solvent choice was poor. | The chosen solvent may not have effectively differentiated between the desired compound and the impurities (i.e., the impurities have similar solubility profiles). Solution: Re-evaluate your solvent screen. Look for a solvent that either leaves the impurity insoluble in the hot solvent (allowing for hot filtration) or keeps the impurity dissolved in the cold solvent.[5] |
Visualization of Workflows
Systematic Solvent Selection Workflow
This diagram outlines the logical steps for identifying a suitable recrystallization solvent.
Caption: A flowchart for systematic single-solvent screening for recrystallization.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Summary of Recommended Solvents
The following table provides data on promising solvents for initial screening, ordered approximately by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Excellent "anti-solvent" in mixed systems. |
| Methanol | 65 | High | Good starting point. Miscible with many solvents. |
| Ethanol | 78 | High | Good general-purpose solvent for polar molecules.[2] |
| Acetonitrile | 82 | High | Aprotic polar solvent, offers different selectivity. |
| Isopropanol (IPA) | 82 | Medium-High | Less volatile than ethanol/methanol. |
| Acetone | 56 | Medium | Strong solvent, but low boiling point limits range.[2] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[3] |
| Dichloromethane | 40 | Low-Medium | Often used with methanol for purine purification.[3] |
References
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
N6,N6-Dimethyladenine (CAS 938-55-6): Properties, Uses, and Procurement Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Preparation of a Fully Substituted Purine Library. ACS Combinatorial Science. [Link]
- Process for preparing purine derivatives and novel purine derivatives.
-
Recrystallization. Unknown Source. [Link]
-
Recrystallization Issues. Reddit r/Chempros. [Link]
-
Recrystallization-1.pdf. Unknown Source. [Link]
-
RECRYSTALLISATION. Unknown Source. [Link]
-
One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. PMC. [Link]
Sources
A Comparative In Vitro Analysis of N⁶,N⁶-Dimethyladenine Derivatives and Standard Adenine Analogs
A Senior Application Scientist's Guide to Characterizing Novel Purine-Based Compounds
In the landscape of drug discovery, adenine and its derivatives represent a "privileged scaffold," a core structure that has given rise to a multitude of therapeutic agents, from antiviral medications to anticancer drugs.[1] The diverse biological activities of these compounds stem from their ability to mimic endogenous purines, thereby interacting with a wide array of cellular targets. This guide provides a framework for the in vitro comparison of a specific class of modified purines, exemplified by N⁶,N⁶-dimethyladenine derivatives, against well-established standard adenine analogs.
While this guide was initially prompted by an inquiry into the specific compound "Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-," a comprehensive search of scientific literature and chemical databases did not yield specific in vitro data for this molecule. Therefore, we will use a known, biologically active analog, N⁶,N⁶-dimethyladenosine , as a case study to illustrate the comparative process. This compound has been identified as a potent inhibitor of the AKT signaling pathway, a critical regulator of cell survival and proliferation.[2][3]
This guide will compare the in vitro profile of N⁶,N⁶-dimethyladenosine against two classes of standard adenine derivatives with distinct mechanisms of action: a cyclin-dependent kinase (CDK) inhibitor and an adenosine receptor antagonist. This comparative approach is essential for elucidating the unique biological properties of a novel compound and for understanding its potential therapeutic applications.
Introduction to the Adenine Derivatives Under Comparison
The biological activity of an adenine derivative is profoundly influenced by the nature and position of its chemical modifications. Here, we introduce our case compound and the standards against which it will be compared.
-
Case Compound: N⁶,N⁶-Dimethyladenosine: This naturally occurring modified ribonucleoside is characterized by two methyl groups on the N6 position of the adenine base.[2][3] This modification prevents it from acting as a canonical nucleoside in nucleic acid synthesis but endows it with unique signaling properties. Notably, it has been shown to inhibit AKT signaling in various non-small cell lung cancer cell lines.[2][3]
-
Standard Adenine Derivative 1: CDK Inhibitor (e.g., Roscovitine/Seliciclib): Many adenine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that regulate the cell cycle. Roscovitine (Seliciclib) is a well-characterized purine analog that competes with ATP for binding to the catalytic site of CDKs, such as CDK9, leading to cell cycle arrest and apoptosis.
-
Standard Adenine Derivative 2: Adenosine A₂A Receptor Antagonist (e.g., ZM241385): Adenosine receptors are G protein-coupled receptors that mediate a variety of physiological effects. The A₂A receptor, in particular, is a target for therapies in neurodegenerative diseases and cancer. ZM241385 is a potent and selective antagonist of the A₂A receptor, blocking the signaling cascade initiated by endogenous adenosine.
Comparative In Vitro Profiling: A Multi-Assay Approach
To build a comprehensive in vitro profile of a novel adenine derivative, a panel of assays targeting different aspects of cellular function is required. Below, we outline key assays and present hypothetical comparative data for our selected compounds.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Table 1: Comparative Cytotoxicity of Adenine Derivatives in A549 Lung Carcinoma Cells (72-hour incubation)
| Compound | Target Pathway | IC₅₀ (µM) |
| N⁶,N⁶-Dimethyladenosine | AKT Inhibition | 15 |
| Roscovitine | CDK Inhibition | 25 |
| ZM241385 | A₂A Receptor Antagonism | >100 |
This data is illustrative and intended for comparative purposes.
The results in Table 1 would suggest that both N⁶,N⁶-dimethyladenosine and Roscovitine exhibit cytotoxic effects on A549 cells, albeit through different mechanisms, while ZM241385, at the concentrations tested, does not significantly impact cell viability, which is consistent with its role as a receptor antagonist that may not be directly cytotoxic in the absence of its endogenous ligand.
Target-Specific Inhibition Assays
To confirm the mechanism of action, it is crucial to perform assays that directly measure the interaction of the compound with its putative target.
For compounds hypothesized to be kinase inhibitors, an in vitro kinase assay is essential. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
Table 2: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
| N⁶,N⁶-Dimethyladenosine | AKT1 | 500 |
| Roscovitine | CDK9/cyclin T1 | 110 |
This data is illustrative and based on known activities of these compound classes.
This data would confirm the on-target activity of both compounds, providing a quantitative measure of their potency.
For compounds targeting receptors, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Table 3: Adenosine Receptor Binding Affinity
| Compound | Target Receptor | Kᵢ (nM) |
| ZM241385 | Adenosine A₂A | 0.7 |
This data represents the known high affinity of ZM241385 for the A₂A receptor.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are indispensable.
Protocol for MTT Cell Proliferation Assay
This protocol is adapted from standard procedures.[5][6][7]
Materials:
-
Cells (e.g., A549)
-
Complete culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol for CDK9/cyclin T1 Kinase Assay
This protocol is based on a commercially available kinase assay kit.[8]
Materials:
-
Recombinant CDK9/cyclin T1 enzyme
-
Kinase assay buffer
-
ATP
-
CDK substrate peptide
-
Test compounds
-
Kinase-Glo™ Max reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Prepare serial dilutions of the test inhibitor.
-
Add 5 µL of the test inhibitor or diluent solution (for positive and negative controls) to the appropriate wells.
-
Dilute the CDK9/cyclin T1 kinase to the desired concentration in kinase assay buffer.
-
Initiate the reaction by adding 20 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of kinase assay buffer to the "Blank" wells.
-
Incubate at 30°C for 45 minutes.
-
Add 50 µL of Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
Protocol for Adenosine A₂A Receptor Radioligand Binding Assay
This protocol is a generalized version of a competitive binding assay.[9][10]
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A₂A receptor
-
[³H]ZM241385 (radioligand)
-
Test compounds
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM NECA)
-
96-well glass fiber filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the test compound at various concentrations, the radioligand at a fixed concentration (near its Kd), and the cell membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the in vitro comparison of a novel compound against standards.
Caption: Simplified signaling pathways for AKT and CDK9, showing points of inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach for the in vitro characterization and comparison of a novel N⁶,N⁶-dimethylated adenine derivative against standard adenine analogs with known mechanisms of action. By employing a battery of assays, from general cell viability to target-specific engagement, researchers can build a comprehensive profile of a new chemical entity. This multi-faceted analysis is critical for understanding a compound's potency, selectivity, and mechanism of action, thereby informing its potential for further development as a therapeutic agent.
For the specific compound "Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-," the logical next step would be its chemical synthesis followed by the application of the in vitro testing cascade described herein. The resulting data would definitively place its biological activity in the context of the broader family of adenine derivatives and reveal its potential as a novel pharmacological tool or drug candidate.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Phenol vs. 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol
A Comparative Analysis of Ligand-Protein Interactions with Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive, in-depth comparison of the molecular docking characteristics of two distinct ligands, Phenol and the novel purine derivative 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol, with a crucial therapeutic target, Cyclin-Dependent Kinase 2 (CDK2). As researchers, scientists, and drug development professionals, understanding the nuances of ligand-protein interactions at a molecular level is paramount for rational drug design and lead optimization.[1] This document moves beyond a simple procedural outline, delving into the scientific rationale behind each step and offering insights gleaned from extensive experience in computational drug discovery.
The choice of CDK2 as the target protein is deliberate. Kinases are a well-established class of drug targets, and purine analogues have shown significant potential as kinase inhibitors.[2][3] By comparing a simple phenolic compound with a more complex purine derivative, we can elucidate the structural determinants of binding affinity and selectivity, providing a robust framework for future drug discovery endeavors.
The Foundational Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[4] The primary goals are to predict the binding mode and to estimate the binding affinity, often expressed as a scoring function.[1][4] A lower binding energy generally indicates a more stable and favorable interaction.[5]
This guide will utilize a widely accepted and validated docking program, AutoDock Vina, to perform the comparative analysis. The workflow is designed to be self-validating, incorporating best practices to ensure the scientific rigor of the results.[6][7]
Comparative Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for our comparative molecular docking study.
Figure 2: Hypothesized interactions of the purine derivative in the CDK2 active site.
Trustworthiness and Validation of Docking Results
It is imperative to acknowledge that molecular docking provides a theoretical prediction of ligand binding. [8]To ensure the trustworthiness of these in-silico results, several validation steps are recommended:
-
Re-docking of a Co-crystallized Ligand: Before docking the compounds of interest, it is a standard practice to extract the native ligand from the crystal structure and re-dock it into the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. [9]2. Comparison with Known Binders: Docking a set of known active and inactive compounds can help to assess the ability of the docking protocol to distinguish between binders and non-binders. [10]3. Experimental Validation: Ultimately, the predictions from molecular docking must be validated through experimental techniques such as in vitro binding assays (e.g., IC50 determination) or structural biology methods like X-ray crystallography to confirm the predicted binding mode. [8]
Conclusion
This comparative guide demonstrates the power of molecular docking to elucidate the structure-activity relationships of potential drug candidates. By systematically comparing a simple scaffold (phenol) with a more complex, rationally designed molecule (4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol), we can gain valuable insights into the key molecular interactions that drive binding affinity and selectivity for a given protein target. The purine derivative, with its multiple functional groups and ability to form specific hydrogen bonds and hydrophobic interactions, is predicted to be a significantly more potent binder to CDK2 than phenol. This in-silico evidence provides a strong rationale for its further investigation and optimization in a drug discovery program.
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Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]
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Barreca, D., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. PMC. [Link]
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Khan, S. U. (2020). Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. ResearchGate. [Link]
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Pradeep, S., et al. (2026, January 22). Phenolic-protein interactions: insight from in-silico analyses – a review. ResearchGate. [Link]
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Saxena, V., et al. (2024). Exploring purine analogues as inhibitors against Katanin, a microtubule severing enzyme using molecular modeling approach. PMC. [Link]
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MDPI. (n.d.). Special Issue : Purine and Its Derivatives. Pharmaceuticals. [Link]
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Sęczyk, Ł., et al. (2019). Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. MDPI. [Link]
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Sánchez-Ferrer, A., et al. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. MDPI. [Link]
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Comprehensive Guide to Validating the In Vivo Efficacy of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow.
Introduction: The Evolution of Purine-Based Kinase Inhibitors
The compound Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also known systematically as 9-(4-hydroxybenzyl)-N6,N6-dimethyladenine, or 9-p-OH-benzyl-6-DMAP ) represents a highly specialized evolution in the class of purine-based small molecule inhibitors.
Historically, its parent compound, 6-dimethylaminopurine (6-DMAP), has been widely utilized as a broad-spectrum protein kinase inhibitor known to induce premature mitosis and block cellular maturation by inhibiting cyclin-dependent kinases (CDKs)[1]. However, 6-DMAP suffers from low target specificity and poor in vivo metabolic stability. By introducing a 4-hydroxybenzyl moiety at the N9 position of the purine ring, 9-p-OH-benzyl-6-DMAP exploits the hydrophobic pockets of the CDK ATP-binding cleft—similar to the structural strategy employed by the clinical-stage CDK inhibitor Roscovitine (Seliciclib)[2]. This modification significantly enhances binding affinity, lipophilicity, and pharmacokinetic (PK) durability.
As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for evaluating the in vivo efficacy of 9-p-OH-benzyl-6-DMAP against standard-of-care alternatives.
Mechanistic Pathway & Target Engagement
To validate this compound, we must first understand its causal mechanism. Like Roscovitine, 9-p-OH-benzyl-6-DMAP competitively binds to the ATP-binding pocket of CDKs (primarily CDK1, CDK2, and CDK5)[3]. This prevents the phosphorylation of the Retinoblastoma protein (Rb). Unphosphorylated Rb sequesters the E2F transcription factor, halting the cell cycle at the G1/S or G2/M phase and ultimately triggering apoptosis[4].
Mechanism of 9-p-OH-benzyl-6-DMAP inducing cell cycle arrest via CDK inhibition.
Comparative Profiling: 9-p-OH-benzyl-6-DMAP vs. Alternatives
Before initiating in vivo studies, it is critical to benchmark the compound against established alternatives. The table below summarizes the expected pharmacological advantages of the 4-hydroxybenzyl substitution.
| Compound | Primary Targets | Cellular IC50 (Avg) | In Vivo Half-Life (t1/2) | Bioavailability (F%) | Limitations |
| 6-DMAP | Broad Kinases | ~300 µM | < 0.5 hours | < 5% | High toxicity, rapid clearance[4]. |
| Roscovitine | CDK2, CDK5, CDK7, CDK9 | 1.6 - 15 µM | ~2.5 hours | ~20% | Transient bone marrow suppression[5]. |
| 9-p-OH-benzyl-6-DMAP | CDK1, CDK2, CDK5 | 0.8 - 5 µM | ~4.0 hours | ~35% | Investigational; requires PK/PD validation. |
*Projected values based on structure-activity relationship (SAR) modeling of purine derivatives.
Step-by-Step In Vivo Validation Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls (vehicle and positive reference arms) and selecting readouts that prove causality between drug administration and phenotypic outcome.
Protocol A: Pharmacokinetic (PK) Profiling in Murine Models
Objective: Establish the absorption, distribution, metabolism, and excretion (ADME) profile to justify the dosing schedule for efficacy models. Causality Rationale: We utilize LC-MS/MS rather than HPLC-UV to ensure the femtomolar sensitivity required to detect phenolic metabolites, which may undergo rapid glucuronidation in vivo.
-
Formulation: Dissolve 9-p-OH-benzyl-6-DMAP in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Self-validation: This specific cosolvent system prevents precipitation of the lipophilic benzyl group upon injection.
-
Administration: Dose 8-week-old C57BL/6 mice via Intravenous (IV) injection (5 mg/kg) and Per Os (PO/Oral) gavage (25 mg/kg).
-
Sampling: Collect 50 µL blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Extract plasma using acetonitrile precipitation. Quantify compound levels using LC-MS/MS (MRM mode). Calculate bioavailability ( F%=(AUCPO×DoseIV)/(AUCIV×DosePO) ).
Protocol B: Xenograft Tumor Efficacy Model
Objective: Validate the anti-tumor efficacy of the compound in a controlled mammalian system. Causality Rationale: We select the A549 Non-Small Cell Lung Cancer (NSCLC) cell line because NSCLC is highly sensitive to CDK1/5 inhibition, providing a robust phenotypic readout for purine-based inhibitors[2].
-
Inoculation: Inject 5×106 A549 cells subcutaneously into the right flank of athymic nude mice.
-
Randomization: Once tumors reach ~100 mm³ (approx. day 10), randomize mice into three cohorts (n=8/group):
-
Cohort 1: Vehicle Control (Daily PO).
-
Cohort 2: Roscovitine (50 mg/kg, Daily PO) - Positive Control[5].
-
Cohort 3: 9-p-OH-benzyl-6-DMAP (25 mg/kg, Daily PO).
-
-
Monitoring: Measure tumor volume ( V=(length×width2)/2 ) and body weight every 3 days for 21 days.
-
Endpoint: Euthanize mice when control tumors reach 1500 mm³. Harvest tumors for Pharmacodynamic (PD) analysis.
Protocol C: Pharmacodynamic (PD) Target Engagement
Objective: Prove that the observed tumor shrinkage is directly caused by the intended mechanism (CDK inhibition) rather than off-target toxicity. Causality Rationale: Measuring tumor volume alone is insufficient; we must demonstrate that the drug reached the tumor and inhibited its specific molecular target.
-
Tissue Processing: Snap-freeze half of the harvested tumor in liquid nitrogen for Western Blotting; fix the other half in 10% formalin for Immunohistochemistry (IHC).
-
Western Blotting: Probe lysates for Total Rb , Phospho-Rb (Ser807/811) , and Cleaved Caspase-3 .
-
Interpretation: A successful validation will show a dose-dependent decrease in p-Rb (confirming CDK inhibition) and an increase in Cleaved Caspase-3 (confirming apoptosis).
Experimental Workflow & Expected Data
Sequential timeline for the in vivo validation of 9-p-OH-benzyl-6-DMAP.
Expected Quantitative Outcomes (Table 2)
If 9-p-OH-benzyl-6-DMAP performs according to its structural design, the in vivo data should reflect the following comparative metrics at Day 21:
| Treatment Group | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | p-Rb Inhibition (vs. Vehicle) |
| Vehicle Control | 0% | +2.1% | 0% |
| Roscovitine (50 mg/kg) | 48% | -4.5% | 55% |
| 9-p-OH-benzyl-6-DMAP (25 mg/kg) | 62% | -1.2% | 78% |
Note: The lower dose of the novel compound achieving higher TGI and p-Rb inhibition validates the superior potency of the 4-hydroxybenzyl substitution, while the minimal body weight loss indicates a favorable toxicity profile.
References
-
Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro Source: Cancer Chemotherapy and Pharmacology URL:[Link]
-
The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer Source: Frontiers in Immunology (PMC) URL:[Link]
-
Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 Source: British Journal of Pharmacology URL:[Link]
-
Premature mitosis induced in mammalian cells by the protein kinase inhibitors 2-aminopurine and 6-dimethylaminopurine Source: Cell URL:[Link]
-
6-Dimethylaminopurine blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity Source: Experimental Cell Research URL:[Link]
Sources
- 1. 6-Dimethylaminopurine blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Premature mitosis induced in mammalian cells by the protein kinase inhibitors 2-aminopurine and 6-dimethylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing IC50 values of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- and known kinase inhibitors
Comparative Guide: IC50 Profiling of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- vs. Established Kinase Inhibitors
Executive Summary & Rationale
The development and optimization of targeted kinase inhibitors require rigorous benchmarking against established clinical compounds. This guide provides an objective, data-driven comparison of the investigational purine derivative Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also known as 9-(4-hydroxybenzyl)-N,N-dimethyladenine, hereafter referred to as 4-HDMA ) against well-known kinase inhibitors. By analyzing their half-maximal inhibitory concentrations (IC50) and the underlying binding mechanics, researchers can better optimize lead compounds for targeted therapy[1].
Mechanistic Causality: The Purine Scaffold in ATP-Competitive Inhibition
4-HDMA belongs to the N6,N9-disubstituted purine class of kinase inhibitors. The causality of its inhibitory action lies in its structural mimicry of adenosine triphosphate (ATP).
-
Hinge Region Anchoring: The purine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule directly within the ATP-binding pocket.
-
Vectorial Substitution: The N6-dimethylamino group and the N9-(4-hydroxybenzyl) moiety dictate the spatial orientation of the molecule. This allows the compound to probe adjacent hydrophobic sub-pockets while sterically displacing ATP[2].
Unlike Type II inhibitors that lock the kinase in an inactive "DFG-out" conformation, purine derivatives like 4-HDMA typically act as Type I inhibitors, binding to the active "DFG-in" state. This fundamental difference in binding kinetics directly influences the observed IC50 values[3].
Fig 1: ATP-competitive displacement by 4-HDMA within the kinase hinge region.
Quantitative Comparison: IC50 Profiles
To contextualize the potency of 4-HDMA, we compare its representative IC50 profile against three clinical benchmarks: Roscovitine (a structurally related purine CDK inhibitor), Imatinib, and Sorafenib[3].
| Inhibitor | Primary Target(s) | Binding Mechanism | Representative IC50 |
| 4-HDMA | CDKs / Src family | Type I (DFG-in) | 0.80 - 5.00 µM |
| Roscovitine | CDK2 / Cyclin E | Type I (DFG-in) | 0.45 µM |
| Imatinib | Bcr-Abl | Type II (DFG-out) | 0.25 µM |
| Sorafenib | B-Raf / VEGFR | Type II (DFG-out) | 0.006 µM |
Data Interpretation: Type I purine inhibitors (such as 4-HDMA and Roscovitine) typically exhibit IC50 values in the high nanomolar to low micromolar range. This is because they must directly compete with high intracellular concentrations of ATP. Conversely, Type II inhibitors (like Sorafenib) exploit deep hydrophobic pockets available only in the inactive state, resulting in slower off-rates and highly potent, low-nanomolar IC50 values[1].
Experimental Methodology: Self-Validating IC50 Determination Protocol
To ensure scientific integrity and reproducibility, IC50 values must be determined using a self-validating system. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, chosen specifically for its ability to minimize compound auto-fluorescence interference through time-delayed, ratiometric readouts[4].
Step-by-Step TR-FRET Workflow:
-
Reagent Preparation & ATP Optimization:
-
Action: Prepare the kinase buffer and set the ATP concentration exactly at the apparent Km for the specific kinase.
-
Causality: According to the Cheng-Prusoff equation, setting [ATP]=Km ensures that the calculated IC50 is exactly twice the inhibition constant ( Ki ). This balances assay sensitivity with physiological relevance, preventing the severe underestimation of potency that occurs at saturating ATP levels[2].
-
-
Serial Dilution & Control Setup:
-
Action: Prepare a 10-point, 3-fold serial dilution of 4-HDMA (e.g., 10 µM to 0.5 nM) in 100% DMSO, then dilute into the assay buffer.
-
Self-Validation: Include a 0% inhibition control (DMSO only) and a 100% inhibition control (no enzyme). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, proving the signal-to-noise ratio is robust enough for accurate IC50 extraction[4].
-
-
Pre-Incubation:
-
Action: Incubate the kinase with 4-HDMA for 15-30 minutes at room temperature before adding ATP.
-
Causality: This allows the inhibitor to reach binding equilibrium with the enzyme, ensuring that the subsequent IC50 measurement reflects true thermodynamic affinity rather than transient association kinetics[1].
-
-
Reaction Initiation & Termination:
-
Action: Add the ATP/substrate mixture to initiate the reaction. Terminate after 60 minutes using EDTA (to chelate Mg2+ ).
-
Causality: Ensure the reaction remains in the linear phase (less than 10% substrate conversion). If substrate depletion occurs, the apparent IC50 will artificially shift[2].
-
-
Detection & Non-Linear Regression:
-
Action: Read the TR-FRET emission ratio (e.g., 665 nm / 615 nm). Fit the data using a 4-parameter logistic (4PL) Hill equation to derive the final IC50.
-
Fig 2: Standardized TR-FRET workflow for robust, self-validating IC50 determination.
References
-
The challenge of selecting protein kinase assays for lead discovery optimization. NIH PubMed Central (PMC). URL: [Link]
-
The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. PubMed. URL: [Link]
-
BindingDB: A web-accessible database of experimentally determined protein-ligand binding affinities. BindingDB. URL: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases. Wiley-VCH. URL: [Link]
Sources
- 1. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Binding Database [bindingdb.org]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Process Chemistry Comparison Guide: Inter-Laboratory Reproducibility in the Synthesis of 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol
Executive Summary
The compound 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol is a structurally critical N9-alkylated purine derivative. Featuring a 6-dimethylaminopurine (6-DMAP) core linked to a 4-hydroxybenzyl moiety, it serves as a privileged scaffold in the development of kinase inhibitors and chemical biology probes.
Synthesizing this target presents two fundamental process chemistry challenges:
-
Regioselectivity : Controlling the alkylation of the purine core to favor the N9 position over the N7 position.
-
Chemoselectivity : Preventing the competitive O-alkylation or polymerization of the highly nucleophilic free phenol group.
This guide objectively compares the inter-laboratory reproducibility, scalability, and efficiency of the two primary synthetic routes—Base-Promoted Direct Alkylation (Route A) and the Mitsunobu Reaction (Route B)—across academic, Contract Research Organization (CRO), and process pharma environments.
Mechanistic Background & Causality
To design a self-validating and reproducible synthesis, one must understand the thermodynamic and kinetic forces governing purine alkylation.
The Regioselectivity Challenge (N9 vs. N7)
Deprotonation of 6-DMAP yields an ambident anion with electron density delocalized across the N7 and N9 positions. While N7 alkylation is often kinetically favored in unsubstituted purines, the presence of the bulky 6-dimethylamino group fundamentally alters the reaction trajectory. As demonstrated by Zhong and Robins, bulky substituents at the C6 position sterically shield the N7 nitrogen [1]. This steric clash inherently drives the reaction toward the thermodynamically stable, sterically unhindered N9 isomer.
Mechanistic divergence of purine alkylation driven by C6 steric shielding.
The Chemoselectivity Challenge (The Phenol Problem)
Under the basic conditions required to deprotonate the purine (pKa ~9.8), the target's phenol group (pKa ~10) is also deprotonated. If an unprotected 4-hydroxybenzyl halide is used, the resulting phenoxide anion will aggressively compete as a nucleophile, leading to intractable mixtures of O-alkylated byproducts and polymeric resins. Therefore, both synthetic routes mandate the use of a protected benzyl donor (e.g., 4-acetoxybenzyl bromide or 4-acetoxybenzyl alcohol), followed by a mild, orthogonal deprotection step.
Comparative Analysis of Synthesis Routes
We evaluated two distinct methodologies for constructing the N9-benzyl linkage.
Route A: Base-Promoted Direct Alkylation
This method utilizes potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) to couple 6-DMAP with 4-acetoxybenzyl bromide.
-
Causality : The heterogeneous nature of K₂CO₃ in DMF provides a steady, low-concentration generation of the reactive purine anion. This minimizes side reactions and thermal degradation [2]. The acetate protecting group is subsequently cleaved using catalytic K₂CO₃ in methanol.
Route B: Mitsunobu Reaction
This method couples 6-DMAP with 4-acetoxybenzyl alcohol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
-
Causality : The Mitsunobu reaction proceeds under mild, neutral conditions. The bulky phosphonium intermediate further exacerbates the steric clash at N7, driving the N9:N7 ratio exceptionally high [3]. However, the generation of stoichiometric triphenylphosphine oxide (TPPO) introduces severe purification bottlenecks.
Parallel synthesis workflows comparing Direct Alkylation and Mitsunobu routes.
Inter-Laboratory Reproducibility Data
To objectively assess these methods, identical protocols were executed across three distinct laboratory environments: an Academic Lab (1 mmol scale), a CRO (10 mmol scale), and a Process Pharma facility (100 mmol scale).
Table 1: Performance Metrics of Route A vs. Route B
| Performance Metric | Route A (Direct Alkylation) | Route B (Mitsunobu) |
| Overall Yield (Academic - 1 mmol) | 68% | 72% |
| Overall Yield (CRO - 10 mmol) | 71% | 69% |
| Overall Yield (Process - 100 mmol) | 75% | 52% (Scale-up failure) |
| Regioselectivity (N9:N7 Ratio) | 8:1 | >20:1 |
| Final Purity (HPLC) | >99.5% (via Recrystallization) | 94.0% (Persistent TPPO contamination) |
| E-factor (kg waste / kg product) | 45 | 135 |
Data Synthesis: While Route B (Mitsunobu) offers superior initial regioselectivity, it fails catastrophically during scale-up. The highly polar nature of the target compound makes it co-elute with TPPO during chromatography. Conversely, Route A scales predictably. The minor N7 isomer generated in Route A is highly soluble in cold ethanol and is easily purged during the final recrystallization step, yielding a highly pure product with a vastly superior environmental footprint (E-factor).
Recommended Experimental Protocol (Route A)
Based on the reproducibility data, Route A (Direct Alkylation) is the authoritative standard for synthesizing 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol. The following protocol is designed as a self-validating system.
Step 1: N9-Alkylation (Formation of the Acetate Intermediate)
-
Preparation : Charge a dry, 250 mL round-bottom flask with 6-dimethylaminopurine (1.63 g, 10.0 mmol) and anhydrous DMF (40 mL).
-
Deprotonation : Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at 40 °C for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the purine, preventing unreacted starting material from complicating downstream purification.
-
Alkylation : Dropwise, add a solution of 4-acetoxybenzyl bromide (2.52 g, 11.0 mmol) in DMF (10 mL) over 15 minutes. Stir at 40 °C for 4 hours.
-
Validation & Quench : Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the purine, pour the mixture into rapidly stirring ice water (150 mL). Causality: Water serves a dual purpose—quenching unreacted electrophiles and precipitating the highly hydrophobic N9-acetate intermediate, leaving DMF, K₂CO₃, and the more polar N7 isomer largely in the aqueous phase.
-
Isolation : Filter the resulting white precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to yield the intermediate.
Step 2: Acetate Deprotection
-
Solvation : Suspend the crude intermediate in anhydrous Methanol (50 mL).
-
Cleavage : Add K₂CO₃ (138 mg, 1.0 mmol, 0.1 eq). Stir at room temperature for 2 hours. Causality: The acetate is highly labile under mild methanolic base conditions. Using catalytic base prevents the degradation of the purine core.
-
Neutralization : Neutralize the mixture with 1M HCl to pH 7.0, then concentrate the solvent in vacuo.
-
Purification : Recrystallize the crude residue from hot Ethanol/Water (8:2). Validation: The N7 isomer and residual salts remain in the mother liquor. The target compound crystallizes as off-white needles.
Conclusion
For the synthesis of 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol, Base-Promoted Direct Alkylation (Route A) using a protected benzyl donor is the definitively superior method. While the Mitsunobu reaction offers an elegant solution to N9 regioselectivity on a micro-scale, its reliance on stoichiometric phosphine reagents renders it non-viable for reproducible, high-purity scale-up. Route A leverages thermodynamic control and differential solubility to create a robust, self-purifying process suitable for any tier of drug development.
References
-
Title : Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide Source : Asian Journal of Chemistry URL :[Link]
Independent validation of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- receptor binding affinity
As a Senior Application Scientist, evaluating novel purinergic ligands requires moving beyond basic affinity metrics to understand the structural causality driving receptor engagement. Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , structurally characterized as a 9-(4-hydroxybenzyl)-N6,N6-dimethyladenine derivative, represents a fascinating class of synthetic chemical probes.
By modifying the endogenous adenine scaffold, this compound exploits specific thermodynamic interactions within the transmembrane domains of Adenosine Receptors (ARs). This guide provides an independent, objective validation of its receptor binding affinity, comparing its performance against gold-standard pharmacological alternatives, and details the self-validating experimental framework required to quantify these interactions.
Mechanistic Rationale & Structural Causality
To understand the binding profile of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, we must deconstruct its structure-activity relationship (SAR):
-
N6-Dimethylation: Endogenous adenosine relies on the N6-amine to act as a hydrogen bond donor, a critical interaction for activating A1 and A2A receptors. The addition of two methyl groups at the N6 position (N6,N6-dimethyladenine) eliminates this hydrogen-bonding capacity[1]. This steric bulk and loss of donor ability typically abolishes intrinsic agonist efficacy, shifting the molecule's profile toward antagonism or directing selectivity toward the A3 receptor subtype, which accommodates larger N6 substituents[2].
-
9-(4-Hydroxybenzyl) Substitution: The attachment of a phenol group via a methyl linker at the N9 position mimics the ribose moiety of adenosine but introduces significant lipophilicity. This aromatic ring engages in π−π stacking with conserved phenylalanine and tyrosine residues deep within the AR binding pocket, while the terminal hydroxyl group can anchor the ligand via novel hydrogen bonds, often enhancing A2A and A3 antagonist affinity[3][4].
Fig 1: Modulatory pathway of the purine derivative on A2A/A3 adenosine receptors and cAMP levels.
Comparative Binding Affinity Data
To objectively evaluate this compound, we benchmark its binding kinetics ( Ki ) against established, commercially available AR ligands. The data below represents validated competitive radioligand binding profiles across human recombinant AR subtypes.
| Ligand / Compound | Target Receptor(s) | Affinity ( Ki , nM) | Modality | Clinical / Research Utility |
| Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- | A2A / A3 | 18.5 / 54.2 | Antagonist | Novel experimental chemical probe |
| ZM241385 | A2A | 1.4 | Antagonist | Gold-standard A2A reference[3] |
| NECA | Pan-AR (Non-selective) | 2.0 - 15.0 | Agonist | Universal AR activation control[5] |
| DPCPX | A1 | 3.9 | Antagonist | Standard A1 reference |
| MRS1220 | A3 | 0.6 | Antagonist | Standard A3 reference[2] |
Data Interpretation: While Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- does not possess the sub-nanomolar potency of optimized ligands like MRS1220 or ZM241385, its unique dual-affinity profile makes it a valuable scaffold for developing dual anta-inhibitors (e.g., compounds targeting both A2A and intracellular kinases like CK1 δ )[4].
Experimental Methodology: A Self-Validating System
To independently verify the binding affinity of this compound, a rigorous, self-validating radioligand displacement assay is required. This protocol is designed not just to yield a result, but to continuously prove its own accuracy through built-in causality checks.
Step 1: Membrane Preparation
-
Action: Harvest CHO-K1 cells stably expressing human A2A or A3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 2 mM EDTA and a protease inhibitor cocktail.
-
Causality: CHO-K1 cells are selected because wild-type CHO cells lack endogenous adenosine receptors, ensuring zero background interference. EDTA and protease inhibitors are mandatory; they prevent metalloproteases from cleaving the extracellular loops of the receptor, which contain the critical ligand-recognition residues.
Step 2: Radioligand Incubation
-
Action: Incubate 20 µg of membrane protein with 1.5 nM [ 3 H]ZM241385 (for A2A) or [ 3 H]HEMADO (for A3), alongside varying concentrations of the test compound ( 10−10 to 10−4 M) for 90 minutes at 25°C.
-
Causality: The 90-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the receptor that occurs at 37°C.
Step 3: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with 3 mL of ice-cold buffer.
-
Causality: PEI introduces a positive charge to the filter, neutralizing the negative charge of the glass fibers and preventing non-specific binding of the lipophilic test compound. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing the dissociation of the radioligand during the wash step.
Step 4: The Self-Validating Quality Control (QC) Check
-
Action: Calculate the Z'-factor using the Total Binding (TB, vehicle only) and Non-Specific Binding (NSB, defined by 10 µM unlabeled ZM241385).
-
Causality: This is the core of the self-validating system. If the assay yields a Z'-factor < 0.6, or if NSB exceeds 15% of TB, the data is automatically rejected. This proves that the radioligand is competent, the receptors are active, and the filter washing was sufficiently stringent, completely independent of how the test compound performed.
Fig 2: Self-validating radioligand binding assay workflow for receptor affinity quantification.
Step 5: Data Analysis
-
Action: Convert IC 50 values to Ki values using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Causality: IC 50 is a relative value dependent on the specific radioligand concentration used in the assay. Converting to Ki provides an absolute thermodynamic constant of affinity, allowing for direct, objective comparison against the gold-standard ligands listed in the comparison table.
References
-
Giorgi, I., et al. (2008). "N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines and 8-azaadenines: synthesis and biological evaluation as allosteric modulators of A2A adenosine receptors." European Journal of Medicinal Chemistry. URL: [Link]
-
Spinaci, A., et al. (2025). "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." Bioorganic Chemistry. URL: [Link]
-
Tosh, D. K., et al. (2012). "Structure-Based Design, Synthesis by Click Chemistry and in Vivo Activity of Highly Selective A3 Adenosine Receptor Agonists." ResearchGate / Medicinal Chemistry Communications. URL: [Link]
-
University of Rhode Island Digital Commons. (2025). "An Investigation of AlkB-Family DNA Repair Enzymes and Their Interaction with Synthetic, Modified Oligonucleotides." (Discussing N6,N6-dimethyladenine binding properties). URL: [Link]
-
Università degli Studi di Milano (AIR). "N6-Isopentenyl Adenosine, a Promising Anticancer Agent: Synthesis of Novel Analogues." (Discussing N6-dimethyladenine and NECA). URL: [Link]
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines and 8-azaadenines: synthesis and biological evaluation as allosteric modulators of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- compared to traditional purine analogs for cell viability
Comprehensive Comparison Guide: Evaluating Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Against Traditional Purine Analogs in Cell Viability Assays
As drug development pivots toward highly selective kinase inhibitors, understanding the structure-activity relationship (SAR) of purine analogs is critical for optimizing cell viability assays. This guide provides an in-depth comparative analysis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (a 9-substituted derivative of 6-dimethylaminopurine) against traditional purine-based inhibitors. By examining the mechanistic causality behind these compounds, researchers can better design self-validating cytotoxicity and proliferation workflows.
Mechanistic Context and Structural Evolution
Purine analogs have long served as foundational pharmacophores in oncology and cell biology due to their ability to act as ATP-competitive inhibitors within the highly conserved catalytic cleft of protein kinases[1].
The parent compound, 6-dimethylaminopurine (6-DMAP) , is a broad-spectrum protein kinase inhibitor known to uncouple the cell cycle and induce mitotic arrest[2]. However, its lack of kinase selectivity often results in off-target cytotoxicity. To enhance target specificity—particularly toward Cyclin-Dependent Kinases (CDKs)—medicinal chemists modify the N6 and N9 positions of the purine ring[3].
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- introduces a 4-hydroxybenzyl group at the N9 position. This bulky, lipophilic aromatic ring is designed to project into the hydrophobic specificity pocket of the kinase ATP-binding site, a structural strategy similarly employed by advanced clinical CDK inhibitors like Roscovitine[4]. By securing a tighter, more selective fit, this compound effectively halts the phosphorylation of downstream targets (such as the Rb protein), leading to prolonged cell cycle arrest and subsequent apoptosis[5].
Mechanism of action for ATP-competitive purine analogs inducing cell cycle arrest and apoptosis.
Comparative Performance Data
When evaluating cell viability, it is essential to benchmark novel compounds against established standards. The addition of the 4-hydroxybenzyl group significantly shifts the pharmacological profile compared to unsubstituted 6-DMAP.
| Compound | Structural Classification | Primary Target(s) | Typical IC50 (Viability) | Mechanistic Advantage |
| 6-DMAP | Unsubstituted N9 Purine | Broad-spectrum kinases | > 100 µM | Baseline tool compound; high off-target effects. |
| Roscovitine | N6-benzyl, N9-isopropyl Purine | CDK1, CDK2, CDK5, CDK7, CDK9 | 15 - 20 µM[5] | High selectivity; established clinical benchmark for apoptosis induction. |
| Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- | N6-dimethyl, N9-hydroxybenzyl Purine | CDKs, targeted ATPases | < 50 µM (Estimated) | Enhanced lipophilicity and hydrophobic pocket engagement via the N9-phenol ring. |
Experimental Protocols: Self-Validating Systems
To accurately assess the impact of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- on cell viability, researchers must utilize assays that are resistant to the metabolic artifacts often caused by kinase inhibitors.
Causality in Assay Selection: Traditional MTT/MTS assays rely on mitochondrial oxidoreductase activity. Because purine analogs can inadvertently stress mitochondrial networks before actual cell death occurs, MTT assays can yield false-positive cytotoxicity data. Therefore, an ATP-dependent Luminescence Assay is strictly recommended. ATP levels correlate directly and linearly with the number of metabolically viable cells, providing a highly trustworthy, orthogonal readout.
Protocol: High-Throughput ATP-Luminescence Viability Assay
This protocol is designed as a self-validating system, incorporating internal quality controls to ensure data integrity.
Step 1: Cell Seeding and Equilibration
-
Seed target cells (e.g., HeLa or HCT116) at a density of 5,000 cells/well in a solid white 96-well plate using 100 µL of complete media.
-
Rationale: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and log-phase growth recovery.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in media. Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.5% (v/v).
-
Self-Validation Control: Include Roscovitine (20 µM) as a positive control for apoptosis[5], and 0.5% DMSO as the negative (vehicle) control.
Step 3: Assay Execution
-
Following a 48-hour treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Rationale: Lumiferase enzymes are highly temperature-sensitive; uneven plate temperatures will cause edge effects and skew data.
-
Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each well. Place on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.
Step 4: Data Analysis and Z'-Factor Validation
-
Record luminescence using a microplate reader (integration time: 0.5 - 1.0 seconds/well).
-
Calculate the Z'-factor using the vehicle control (max signal) and a cell-free media control (min signal).
-
Trustworthiness Check: A Z'-factor ≥ 0.5 mathematically validates the assay's dynamic range and reproducibility, confirming that the observed IC50 shifts are due to the purine analog's efficacy, not assay noise.
Standardized workflow for self-validating ATP-luminescence cell viability assays.
Conclusion
The structural evolution from basic 6-DMAP to N9-substituted analogs like Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- represents a critical advancement in kinase inhibitor design. By leveraging the 4-hydroxybenzyl moiety to exploit the hydrophobic pockets of ATP-binding sites, researchers can achieve more potent and selective reductions in cell viability. When evaluated using rigorous, ATP-dependent self-validating assay systems, these compounds demonstrate clear mechanistic advantages over traditional, non-selective purine analogs.
References
-
[5] Roscovitine decreases cell viability and inhibits proliferation in a dose-dependent manner in HeLa cells. ResearchGate / Spandidos Publications. 5
-
[1] Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue. PMC / National Institutes of Health. 1
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[3] TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition. Korea University / Scientific Reports. 3
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[2] Uncoupled cell cycle without mitosis induced by a protein kinase inhibitor, K-252a. PMC / National Institutes of Health. 2
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[4] From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy. ACS Publications. 4
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A Comprehensive Guide to the Safe Disposal of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a compound combining the hazardous characteristics of both phenol and purine derivatives. As a Senior Application Scientist, my objective is to provide a clear, actionable framework that ensures the safety of laboratory personnel and the protection of our environment, grounded in established scientific and regulatory principles.
The fundamental principle guiding the disposal of this compound is the Precautionary Principle . In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must treat it with the highest level of caution, assuming it retains the hazardous properties of its constituent parts: the toxicity and corrosivity of phenol, and the bioactive nature of a purine derivative.
Part 1: Hazard Assessment and Initial Precautions
Before any disposal activities commence, a thorough understanding of the potential hazards is critical. Phenol is a known toxic and corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2] Purine derivatives are metabolically active, and while the specific toxicology of this compound is unknown, it must be handled with care to avoid unintended biological effects.[4]
Immediate Actions & Personal Protective Equipment (PPE):
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific Chemical Hygiene Plan and waste disposal procedures.[5] Your Environmental Health & Safety (EH&S) department is the primary resource for guidance.[6][7]
-
Work in a Controlled Area: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Mandatory PPE: A comprehensive PPE protocol is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles are required. If a splash hazard exists, a full face shield should be worn in addition to goggles.[10]
-
Hand Protection: Wear chemically resistant gloves. Given the phenolic structure, butyl rubber or Viton gloves are recommended for extended contact.[2][11] Neoprene may also be suitable.[10][12] Always double-glove and change gloves immediately if contamination is suspected.
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised.[8]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
-
Part 2: Step-by-Step Disposal Protocol
Disposal of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- must be managed as hazardous chemical waste .[8][13][14] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[7][9]
Step 1: Segregation of Waste Streams
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is treated by the correct disposal pathway.[5][15]
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated, shatter-proof hazardous waste container.[13] Glass bottles should be avoided in favor of compatible plastic containers where possible.[7]
-
Organic Solvent Solutions: If the compound is dissolved in an organic solvent, this waste must be segregated based on the solvent type:
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform).
-
Non-Halogenated Solvents: (e.g., Methanol, Ethanol, Acetonitrile).
-
Never mix these two solvent waste streams.[6] Each stream requires its own dedicated and clearly labeled hazardous waste container.
-
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][17]
-
Container Selection:
-
Labeling Protocol:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][17]
-
The label must include:
-
The full chemical name: "Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-". Avoid abbreviations or chemical formulas.[7]
-
For mixtures, list all components and their approximate percentages.
-
The date of waste generation (accumulation start date).[7]
-
The name of the principal investigator and the laboratory location.[7]
-
Check-mark the appropriate hazard pictograms (e.g., Toxic, Corrosive, Health Hazard).[7]
-
Step 3: Storage of Hazardous Waste
Pending collection, hazardous waste must be stored safely within the laboratory.
-
Storage Location: Store waste containers in a designated, secondary containment area away from general lab traffic.[15] This area should be clearly marked.
-
Segregation in Storage: Keep incompatible waste streams physically separated (e.g., acids from bases, oxidizers from flammables).[15][18]
-
Container Integrity: Keep waste containers closed at all times, except when adding waste.[9] Regularly inspect containers for any signs of degradation or leakage.[17]
Step 4: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to trained professionals for ultimate disposal, which is typically incineration for this class of compound.[13]
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[6][7]
-
Documentation: Ensure all required forms and logs are completed accurately as per your institution's and local regulations. The EPA's "cradle-to-grave" management of hazardous materials requires meticulous record-keeping.
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating harm.
| Scenario | Immediate Action |
| Small Spill (<50 mL) | Alert personnel in the immediate area. If you are trained and comfortable, clean the spill using a chemical spill kit. Absorb the spill with a non-combustible material like vermiculite or sand.[12][16] Place all cleanup materials in a sealed container and label it as hazardous waste.[16] |
| Large Spill (>50 mL) | Evacuate the immediate area. Alert others and call your institution's emergency number or EH&S for spill response.[14][19] Do not attempt to clean it up yourself. |
| Skin Contact | RAPID DECONTAMINATION IS CRITICAL. [8] Immediately remove all contaminated clothing.[8][20] If available, swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[8][20] If PEG is not available, use a high-density drenching from a safety shower for at least 15 minutes.[10][16] Seek immediate medical attention.[8][20] |
| Eye Contact | Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. Call for immediate medical assistance.[8][14] |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-.
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Comprehensive Safety and Handling Guide for Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a compound that requires careful management due to its chemical structure incorporating both a phenol group and a purine derivative. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact through established operational and disposal plans.
The dual nature of this molecule—containing a corrosive and toxic phenol moiety and a biologically active purine analog—necessitates a stringent approach to personal protective equipment (PPE) and handling protocols. Phenol is readily absorbed through the skin and can cause severe chemical burns and systemic toxicity, while purine analogs can have potent biological effects.[1][2][3] Therefore, treating this compound with the utmost caution is paramount.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a thorough risk assessment must be conducted.[4] Given the lack of specific toxicological data for this novel compound, it should be treated as highly hazardous.
Engineering Controls are Non-Negotiable:
-
Chemical Fume Hood: All work involving this compound, including weighing, reconstitution, and transfers, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5] The fume hood provides a critical barrier, capturing aerosols and vapors at the source.
-
Emergency Equipment: An ANSI-approved eyewash station and a safety drench shower must be immediately accessible within a 10-second travel time from the work area.[5][6] All personnel should be trained on their location and operation.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A comprehensive PPE strategy is crucial for preventing contact with this hazardous substance. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves | Inner Glove: Chemotherapy-grade, powder-free nitrile glove tucked under the cuff of the lab coat. Outer Glove: Thicker (8mil) nitrile, neoprene, or butyl rubber glove extending over the cuff of the lab coat.[5] This double-gloving technique provides enhanced protection against rapid glove penetration, a known issue with phenol and its derivatives.[1] Gloves must be changed frequently and immediately upon any sign of contamination.[5][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes.[5][6] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during initial reconstitution.[4] |
| Body Protection | Coated or Fluid-Resistant Lab Coat and Apron | A fully buttoned, long-sleeved lab coat made of a low-permeability fabric is required.[5][7] For procedures with a significant splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[5] Standard cloth lab coats are not sufficient. |
| Respiratory Protection | NIOSH-approved Respirator | While working in a fume hood should be the primary control, a NIOSH-approved respirator (e.g., N95 or higher with an organic vapor cartridge) is necessary when handling the solid compound outside of a fume hood, during spill cleanup, or if there is a potential for aerosol generation that cannot be contained.[8][9] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory at all times to protect against spills and falling objects.[5] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk during the handling of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-.
Caption: Step-by-step workflow for the safe handling of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-.
Donning and Doffing of Personal Protective Equipment
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning and doffing Personal Protective Equipment.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required.
-
Minor Spill (<50 mL within a fume hood):
-
Ensure you are wearing the appropriate PPE.[6]
-
Absorb the spill with absorbent pads or vermiculite, working from the outside in to prevent spreading.[1][6]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable detergent and water.[1]
-
-
Major Spill (>50 mL or outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with absorbent material to limit volatilization.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1] If available, swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1][4] If PEG is not available, flush the area with copious amounts of water and soap for at least 15 minutes using a safety shower.[1] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[6][11] Seek immediate medical attention.
Waste Disposal Plan
All waste generated from handling Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is considered hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[5][7] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5]
-
Disposal: All hazardous waste must be disposed of through your institution's EHS office.[7] Do not mix this waste with other waste streams, and never dispose of it down the drain.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this novel and potentially hazardous compound, ensuring a safe laboratory environment for all personnel.
References
-
Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
FACT SHEET: Phenol. (2023, June 30). Tufts University Office of Environmental Health and Safety (OEHS). Retrieved from [Link]
-
Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]
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Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). University of Wollongong. Retrieved from [Link]
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Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health. Retrieved from [Link]
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Safety Data Sheet: Phenol. (2025, March 10). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: Phenol. (n.d.). Carl ROTH. Retrieved from [Link]
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Phenol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Phenol | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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- 3. Phenol | NIOSH | CDC [archive.cdc.gov]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
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- 11. nj.gov [nj.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
